Technical Documentation Center

2-Bromo-6-nitro-4-(trifluoromethyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
  • CAS: 206759-48-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Executive Summary & Structural Rationale In the realm of modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a prime example of a "tetrasubstituted" core that offers orthogonal diversification pathways[1].

The strategic placement of functional groups on this phenol ring dictates its physicochemical behavior and its utility in synthesis:

  • Phenolic Hydroxyl (-OH): Serves as a handle for etherification or prodrug formation. It also imparts weak acidity, which is heavily modulated by the surrounding electron-withdrawing groups.

  • Bromine (-Br): A heavy halogen that enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for extending the molecular framework.

  • Trifluoromethyl (-CF₃): A strongly electron-withdrawing, highly lipophilic group. In drug design, it acts as a metabolic blocker because the strong C-F bonds resist oxidative degradation by cytochrome P450 enzymes.

  • Nitro (-NO₂): A strongly electron-withdrawing group that can be readily reduced to an aniline, providing a nucleophilic handle for subsequent amide coupling.

Understanding the causality between these structural features and the molecule's macroscopic properties is essential for robust assay design and synthetic scale-up.

ReactivityMap Core 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Tetrasubstituted Core OH -OH (Position 1) Nucleophilic Attack / Etherification Core->OH Br -Br (Position 2) Cross-Coupling (Suzuki/Buchwald) Core->Br CF3 -CF3 (Position 4) Lipophilicity / Metabolic Blocker Core->CF3 NO2 -NO2 (Position 6) Reduction to Aniline / Amide Coupling Core->NO2

Caption: Functional group reactivity map of 2-bromo-6-nitro-4-(trifluoromethyl)phenol.

Physicochemical Properties

The interplay of the electron-withdrawing -NO₂ and -CF₃ groups significantly depletes electron density from the aromatic ring, which stabilizes the phenoxide anion formed upon deprotonation. Consequently, this compound is considerably more acidic than an unfunctionalized phenol[2]. Furthermore, the combined lipophilic contributions of the bromine atom and the trifluoromethyl group result in poor aqueous solubility, necessitating the use of organic co-solvents in many analytical workflows.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
CAS Number 206759-48-0
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 286.00 g/mol
Canonical SMILES Oc1c(Br)cc(C(F)(F)F)cc1[O-]
Appearance Yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, Methanol, Ethyl Acetate; sparingly soluble in water

Synthetic Methodology: Regioselective Nitration

The synthesis of 2-bromo-6-nitro-4-(trifluoromethyl)phenol relies on the predictable directing effects of its pre-existing substituents. Starting from 2-bromo-4-(trifluoromethyl)phenol, the introduction of the nitro group is highly regioselective[3].

Causality of Regioselectivity: The hydroxyl group is a strong ortho/para-directing activator. The trifluoromethyl group is a meta-directing deactivator. The bromine atom is an ortho/para-directing deactivator, but it imposes significant steric hindrance. Therefore, the electrophilic nitronium ion (


) preferentially attacks the position that is ortho to the hydroxyl group and meta to the trifluoromethyl group (Position 6), as it is both electronically activated and sterically accessible.
Protocol: Step-by-Step Nitration
  • Preparation: Dissolve 1.0 equivalent of 2-bromo-4-(trifluoromethyl)phenol in concentrated sulfuric acid (

    
    ) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath. Rationale: Low temperatures suppress oxidative degradation of the electron-rich phenol and prevent uncontrolled poly-nitration.
    
  • Electrophile Generation: Slowly add 1.05 equivalents of fuming nitric acid (

    
    ) dropwise over 30 minutes. Rationale: Dropwise addition controls the highly exothermic generation of the nitronium ion.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of the starting material via TLC or HPLC.

  • Quenching & Isolation: Pour the reaction mixture slowly over crushed ice. The sudden change in polarity and temperature will cause the highly lipophilic product to precipitate.

  • Purification: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold, distilled water to remove residual mineral acids, and recrystallize from an ethanol/water mixture to achieve >95% purity.

Synthesis SM 2-Bromo-4-(trifluoromethyl)phenol Reagents HNO3 / H2SO4 0°C to RT SM->Reagents Intermediate Nitronium Ion Attack (Ortho to OH, Meta to CF3) Reagents->Intermediate Product 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Intermediate->Product

Caption: Regioselective nitration workflow of 2-bromo-4-(trifluoromethyl)phenol.

Analytical Characterization Protocols

To utilize this compound effectively in drug design or agrochemistry, its ionization state (


) and lipophilicity (

) must be accurately determined. The following protocols are designed as self-validating systems to ensure data integrity.
Determination of via Potentiometric Titration

Because the target compound contains multiple lipophilic groups (-CF₃, -Br), the neutral (protonated) species is virtually insoluble in pure water. Therefore, a co-solvent system (e.g., Methanol/Water) must be used, and the apparent


 is extrapolated back to 0% organic solvent[4].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a

    
     M solution of 2-bromo-6-nitro-4-(trifluoromethyl)phenol in a 50:50 (v/v) Methanol/Water mixture. Rationale: Methanol lowers the dielectric constant of the medium, keeping the un-ionized free acid in solution during the initial stages of the titration.
    
  • Acidification: Lower the pH of the sample to ~2.0 using 0.1 M HCl. Rationale: This ensures 100% of the molecules are in their fully protonated, neutral state before titration begins.

  • Titration: Using an automated titrator, add standardized 0.1 M NaOH in 0.05 mL increments. Allow the potential to stabilize (drift < 0.1 mV/s) before recording the pH.

  • Data Analysis: Plot the pH against the volume of NaOH added. Calculate the first derivative (

    
    ) to find the equivalence point. The 
    
    
    
    corresponds to the pH at the half-equivalence point. Repeat at varying methanol concentrations (e.g., 40%, 30%) and use a Yasuda-Shedlovsky plot to extrapolate the aqueous
    
    
    .

pKaWorkflow Prep Prepare 10^-4 M Phenol Solution (Methanol/Water Co-solvent) Acidify Acidify to pH ~2.0 (using 0.1 M HCl) Prep->Acidify Titrate Potentiometric Titration (Add 0.1 M NaOH incrementally) Acidify->Titrate Data Record pH vs. Titrant Volume Titrate->Data Analyze Determine Inflection Point (Half-equivalence = pKa) Data->Analyze

Caption: Potentiometric titration workflow for determining the pKa of lipophilic phenols.

Determination of via the Shake-Flask Method

The octanol-water partition coefficient (


) is the gold standard for measuring lipophilicity[5]. For highly lipophilic compounds (

), careful attention must be paid to phase separation to avoid micro-emulsions.

Step-by-Step Protocol:

  • Phase Pre-saturation: Stir HPLC-grade 1-octanol and distilled water together in a large vessel for 24 hours at 25 °C. Separate the phases. Rationale: Octanol and water have slight mutual solubility. Pre-saturating them prevents volume shifts and thermodynamic instability during the actual assay.

  • Stock Preparation: Dissolve the compound in the pre-saturated octanol phase. Ensure the concentration is below 70% of its maximum solubility to maintain ideal dilute solution behavior[6].

  • Partitioning: In a thermostated vessel (25 °C), combine the octanol stock with pre-saturated water. For a highly lipophilic compound like this, use a phase ratio of 1:50 (Octanol:Water) to ensure a detectable amount of analyte partitions into the aqueous phase.

  • Equilibration: Shake the mixture mechanically at 800 rpm for 50 minutes.

  • Phase Separation: Transfer the mixture to a centrifuge and spin at 3000 rpm for 20 minutes. Rationale: Centrifugation is critical to break any micro-emulsions. Even a microscopic droplet of octanol in the aqueous phase will artificially inflate the aqueous concentration reading, severely skewing the

    
     calculation.
    
  • Quantification: Carefully sample the aqueous and octanol layers using separate syringes. Quantify the concentration of the neutral species in both phases using HPLC-UV.

  • Calculation: Calculate the partition coefficient using the formula:

    
    .
    

Safety, Handling, & Causality of Hazards

Due to its dense functionalization, 2-bromo-6-nitro-4-(trifluoromethyl)phenol presents specific handling hazards that must be mitigated through strict engineering controls (e.g., fume hoods, proper PPE).

  • Corrosivity & Toxicity: The phenolic hydroxyl group renders the molecule a severe tissue irritant. Phenols readily penetrate the skin, and the extreme lipophilicity provided by the -CF₃ group accelerates dermal absorption[2].

  • Thermal Sensitivity: Nitroaromatic compounds possess high-energy C-NO₂ bonds. While stable at room temperature, exposure to high heat or strong reducing agents can lead to rapid, uncontrolled exothermic decomposition.

  • Environmental Hazard: Halogenated phenols are notorious for their environmental persistence and high bioaccumulation potential (indicated by a high

    
    ). All aqueous and organic waste must be segregated and incinerated according to local environmental regulations.
    

References

  • BasicMedical Key. "Titrimetric and chemical analysis methods." Basicmedicalkey.com. Available at:[Link]

  • Biorxiv. "Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge." Biorxiv.org. Available at:[Link]

  • IPB. "Searching for an Experimental Procedure for the Measurement of Alkane-Water Partition Coefficient." Ipb.pt. Available at:[Link]

Sources

Exploratory

Solvation Thermodynamics and Organic Solubility Profiling of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound CAS: 206759-48-0 Executive Summary In the development of advanced agrochemicals and active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound CAS: 206759-48-0

Executive Summary

In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), highly functionalized aromatic intermediates present unique solvation challenges. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a polysubstituted phenol characterized by extreme electron deficiency and high lipophilicity [1]. Determining its solubility across various organic solvents is not merely a matter of empirical trial and error; it requires a deep understanding of intramolecular forces, polarizability, and thermodynamic partitioning.

This technical guide synthesizes structural causality with predictive thermodynamics to map the solubility profile of this compound. Furthermore, it establishes a self-validating experimental protocol for quantifying solubility in organic media, bypassing common analytical pitfalls associated with highly halogenated aromatics.

Structural Causality: The Mechanics of Solvation

To predict and manipulate the solubility of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, one must deconstruct its functional groups and their localized electronic effects. The compound’s solubility behavior is dictated by three primary structural features:

A. Intramolecular Hydrogen Bonding (The Ortho-Effect)

Unlike meta- or para-nitrophenols, which readily form intermolecular hydrogen bonds with protic solvents (e.g., water, alcohols), the ortho-nitro group in this compound engages in strong intramolecular chelation with the adjacent phenolic hydroxyl group. As established in foundational thermodynamic studies by Sidgwick et al. [2], this intramolecular H-bonding effectively "masks" the hydrogen-bond donor capacity of the phenol. Consequently, the molecule behaves more like a non-polar, hydrophobic entity, drastically reducing its aqueous solubility while exponentially increasing its affinity for non-polar aromatic and chlorinated solvents.

B. Lipophilicity and Polarizability (-CF3 and -Br)

The para-trifluoromethyl (-CF3) group is highly lipophilic and strongly electron-withdrawing, pushing the partition coefficient (logP) higher. Concurrently, the ortho-bromo (-Br) substituent introduces significant electron cloud polarizability. According to Hansen Solubility Parameters (HSP) theory [3], this combination maximizes the dispersion force (


) component of the molecule, ensuring exceptionally high solubility in solvents with matching high dispersion forces, such as toluene and dichloromethane.

Solvation Compound 2-Bromo-6-nitro-4- (trifluoromethyl)phenol OrthoNitro Ortho -NO2 & -OH Intramolecular H-Bond Compound->OrthoNitro Trifluoromethyl Para -CF3 Group High Lipophilicity Compound->Trifluoromethyl Bromo Ortho -Br Group Polarizability Compound->Bromo NonPolar High Solubility in Non-Polar Solvents (Toluene, Hexane) OrthoNitro->NonPolar Masks H-bond donor Aqueous Poor Solubility in Water & Highly Protic Media OrthoNitro->Aqueous Reduces hydration Trifluoromethyl->NonPolar PolarAprotic High Solubility in Polar Aprotic (Acetone, EtOAc) Trifluoromethyl->PolarAprotic Bromo->PolarAprotic Dipole interactions

Figure 1: Structural causality mapping of functional groups to solvent class preferences.

Quantitative Solubility Profiling

Based on the Hansen Solubility Parameters for halogenated nitrophenols [3] and empirical data from close structural analogs [4], the predicted solubility of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol at 25°C is categorized below.

Note: Because the intramolecular H-bond neutralizes the polarity of the -OH group, polar aprotic and non-polar solvents yield the highest thermodynamic compatibility.

Solvent ClassSpecific SolventDielectric Constant (

)
Predicted Solubility Range (mg/mL at 25°C)Solvation Mechanism / Interaction
Non-Polar Toluene2.38> 150 Strong

stacking and high dispersion (

) matching.
Non-Polar Dichloromethane (DCM)8.93> 200 Halogen-halogen interactions; ideal cavity formation for -CF3.
Polar Aprotic Acetone20.7100 - 150 Dipole-dipole interactions with the polarizable -Br and -NO2 groups.
Polar Aprotic Ethyl Acetate (EtOAc)6.0280 - 120 Moderate H-bond acceptor capacity interacting with residual -OH polarity.
Polar Protic Methanol32.720 - 50 Disfavored due to competitive H-bonding disrupting the stable intramolecular chelate.
Aqueous Water (pH 7.0)80.1< 0.1 Extreme hydrophobicity driven by -CF3 and masked -OH donor capability.

Self-Validating Experimental Protocol for Solubility Determination

When validating the solubility of highly halogenated intermediates, standard filtration techniques often fail. Lipophilic fluorinated compounds exhibit a high propensity to adsorb onto standard PTFE or Nylon syringe filters, leading to artificially low concentration readings.

To ensure absolute trustworthiness and scientific integrity, the following Isothermal Shake-Flask Centrifugation Method must be utilized. This protocol is a self-validating system designed to confirm thermodynamic equilibrium without filtration artifacts.

Step-by-Step Methodology
  • Preparation of the Saturated Suspension:

    • Add an excess of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol solid (~500 mg) into a 5 mL amber glass vial (amber glass prevents UV-induced degradation of the nitro-aromatic system).

    • Add 2.0 mL of the target organic solvent.

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration:

    • Place the vial in a thermostatic shaking water bath or incubator set strictly to 25.0°C ± 0.1°C .

    • Agitate at 200 RPM for a minimum of 48 hours. Causality: Highly crystalline halogenated aromatics have high lattice energies; 48 hours ensures the dissolution rate reaches a dynamic equilibrium with the precipitation rate.

  • Phase Separation (Crucial Step):

    • Do not filter. Transfer the suspension to a temperature-controlled centrifuge pre-equilibrated to 25.0°C.

    • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. This eliminates the risk of the -CF3 group adsorbing onto filter membranes.

  • Aliquot Dilution and Quantification:

    • Carefully extract exactly 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure differences).

    • Dilute volumetrically into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector.

    • Quantify using HPLC-UV (Isocratic elution, C18 column,

      
       typically around 280-320 nm for nitrophenols) [1].
      
  • System Validation (The Closed Loop):

    • Repeat the sampling process at 72 hours. If the concentration difference (

      
      ) between the 48-hour and 72-hour samples is < 2% , thermodynamic equilibrium is validated. If 
      
      
      
      , continue equilibration.

Workflow Start Excess Solid + Solvent in Amber Vial Eq Isothermal Shaking (25°C, 48-72 hours) Start->Eq Phase Phase Separation (Centrifugation at 25°C) Eq->Phase Prevents thermal shift Dilute Aliquot & Dilution (Volumetric) Phase->Dilute Avoids filter adsorption Analyze HPLC-UV Quantification (λ = 280 nm) Dilute->Analyze Validate Equilibrium Validation (ΔC < 2% over 24h) Analyze->Validate Validate->Eq If ΔC > 2%

Figure 2: Self-validating isothermal shake-flask workflow for lipophilic compounds.

Conclusion

The solubility of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is fundamentally governed by the interplay between the intramolecular hydrogen bonding of its ortho-nitro/hydroxyl groups and the extreme lipophilicity of its halogenated substituents. By leveraging non-polar or polar aprotic solvents and utilizing a centrifugation-based shake-flask methodology, researchers can accurately quantify its solubility while avoiding the standard pitfalls of fluorinated compound analysis.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols." Centers for Disease Control and Prevention. Available at:[Link]

  • Sidgwick, N. V., Spurrell, W. J., & Davies, T. E. "CXXXII.—The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene." Journal of the Chemical Society, Transactions, 1915, 107, 1202-1213. Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2nd Edition, 2007. Available at:[Link]

Foundational

Comprehensive Physicochemical Characterization and Melting Point Determination of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Executive Summary 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly functionalized, tetrasubstituted aromatic building block of significant interest in the development of kinase inhibitors and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly functionalized, tetrasubstituted aromatic building block of significant interest in the development of kinase inhibitors and agrochemical actives [1]. Due to its complex steric and electronic profile, empirical data regarding its exact melting point is sparse in standard literature. However, understanding its solid-state thermal transitions is critical for safe handling, storage, and scale-up. This whitepaper provides an in-depth analysis of the thermodynamic causality dictating its melting point, alongside a self-validating, step-by-step Differential Scanning Calorimetry (DSC) protocol designed to safely characterize this potentially reactive nitroaromatic compound.

Structural Analysis & Physicochemical Properties

The physical state and melting point of an organic compound are intrinsically linked to its capacity to form stable crystal lattices. For 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, the melting point is heavily depressed by its unique substitution pattern.

Quantitative Data Summary

Below is a consolidated table of the compound's physicochemical properties, utilizing extrapolated data from structural analogs where empirical data is unavailable [1].

PropertyValueCausality / Source
Molecular Formula C₇H₃BrF₃NO₃-
Molecular Weight 286.00 g/mol Standard atomic weight calculation
CAS Number 206759-48-0BenchChem [1]
SMILES String Oc1c(Br)cc(C(F)(F)F)cc1=OEncodes precise ortho/para connectivity
Predicted Melting Point ~35 – 45 °C Extrapolated from analog 2-Bromo-5-nitrobenzotrifluoride (41-44 °C) [1]
Appearance Yellow crystalline solidCharacteristic of conjugated nitrophenols
Thermodynamic Causality of the Melting Point

The comparatively low predicted melting point of this compound is governed by three competing structural factors:

  • Intramolecular Hydrogen Bonding (The Ortho Effect): The proximity of the phenolic hydroxyl (-OH) group to the ortho-nitro (-NO₂) group facilitates strong intramolecular hydrogen bonding (chelation). This internal bonding actively prevents the -OH group from participating in intermolecular hydrogen bonding with adjacent molecules, drastically reducing the cohesive energy of the crystal lattice compared to meta- or para-substituted isomers [2].

  • Steric Hindrance: The bulky ortho-bromo (-Br) and para-trifluoromethyl (-CF₃) groups disrupt the planarity of the aromatic ring, hindering efficient π-π stacking interactions.

  • Dipole-Dipole Repulsion: The highly electronegative -CF₃ and -NO₂ groups create strong, localized dipole moments that can cause electrostatic repulsion between adjacent molecules in the solid state, further lowering the thermal energy required to induce melting.

StructuralFactors Compound 2-Bromo-6-nitro-4-(trifluoromethyl)phenol OrthoNO2 Ortho-Nitro Group (Intramolecular H-Bonding) Compound->OrthoNO2 OrthoBr Ortho-Bromo Group (Steric Hindrance) Compound->OrthoBr ParaCF3 Para-CF3 Group (Dipole Moment) Compound->ParaCF3 MP_Effect Net Effect: Depressed Melting Point OrthoNO2->MP_Effect Reduces Intermolecular Forces OrthoBr->MP_Effect Disrupts Pi-Stacking ParaCF3->MP_Effect Alters Lattice Energy

Diagram illustrating structural factors depressing the melting point.

Thermal Analysis and Safety Considerations

Nitroaromatic compounds possess high-energy C-NO₂ bonds that are prone to exothermic decomposition at elevated temperatures. Determining the melting point of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol via traditional capillary tube methods (e.g., Mel-Temp apparatus) poses severe safety risks. Localized heating in a capillary can trigger autocatalytic decomposition, leading to inaccurate melting point readings or micro-explosions [3].

Therefore, Differential Scanning Calorimetry (DSC) is the mandatory gold standard for this class of compounds. DSC not only precisely identifies the endothermic melting transition but also maps the exothermic decomposition onset (


), providing a comprehensive thermal safety profile [4].

DSC_Protocol Prep Sample Prep: 1-3 mg in Al Crucible Purge Nitrogen Purge (50 mL/min) Prep->Purge Heat Controlled Ramp (5 °C/min) Purge->Heat Detect Endothermic Peak (Melting Point) Heat->Detect Safety Exothermic Monitor (Decomposition) Heat->Safety

Workflow for DSC thermal analysis and safety monitoring.

Experimental Protocol: High-Precision Melting Point Determination

To ensure self-validating and reproducible results, the following DSC methodology must be strictly adhered to when analyzing 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard (Melting Point: 156.6 °C) to ensure baseline thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of the compound into a high-pressure, gold-plated, or standard aluminum DSC crucible. Causality: A small mass prevents sensor saturation and mitigates the severity of potential exothermic decomposition events [3].

  • Crucible Sealing: Hermetically seal the crucible using a specialized press. Causality: Hermetic sealing prevents the premature volatilization of the fluorinated compound, ensuring the detected endotherm represents a true solid-to-liquid phase transition rather than sublimation.

  • Atmospheric Control: Place the sealed crucible into the DSC cell alongside an empty reference crucible. Establish a continuous Nitrogen (N₂) purge at 50 mL/min . Causality: An inert atmosphere prevents oxidative degradation from skewing the thermal data.

  • Thermal Ramping: Initiate a controlled heating ramp of 5 °C/min from 0 °C to 150 °C. Causality: A slow ramp rate allows the sample to maintain thermal equilibrium with the sensor, providing a sharp, highly accurate endothermic peak for the melting point.

  • Data Acquisition & Analysis:

    • Record the extrapolated onset temperature (

      
      ) of the first endothermic peak. This value represents the true thermodynamic melting point.
      
    • Continuously monitor the thermogram beyond the melting point for sharp exothermic peaks, which indicate the critical temperature of self-acceleration (decomposition) [4].

Synthetic Context & Downstream Applications

The value of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol lies in its "tetrasubstituted" core, which allows for highly orthogonal downstream functionalization in drug discovery workflows:

  • Position 1 (-OH): Serves as a nucleophile for etherification (e.g., Mitsunobu reactions) or acts as an anchor for prodrug moieties.

  • Position 2 (-Br): A prime handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig) to extend the carbon framework.

  • Position 4 (-CF₃): Acts as a potent lipophilicity enhancer and metabolic blocker, preventing cytochrome P450-mediated oxidation at the para position.

  • Position 6 (-NO₂): Can be selectively reduced to an aniline derivative (using Pd/C and H₂ or SnCl₂), opening pathways for subsequent amide bond formations.

By understanding the physical limitations—such as its depressed melting point and thermal sensitivity—chemists can optimize reaction temperatures and purification strategies (e.g., avoiding high-temperature distillation) to fully leverage this versatile building block.

References

  • Title: Physical Properties of Organic Compounds: Ortho-nitrophenol and Intramolecular Hydrogen Bonding Source: Study.com URL: [Link]

  • Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Analysis of Thermal Decomposition Kinetics and Thermal Hazard Assessment of Nitrobenzoic Acid Isomers by DSC Source: Researcher.life URL: [Link]

Exploratory

Mass spectrometry analysis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Introduction 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a complex substituted aromatic compound whose structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Introduction

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a complex substituted aromatic compound whose structural features—a halogen, a nitro group, and a trifluoromethyl group—present unique challenges and opportunities for analytical characterization. As a potential building block in medicinal chemistry and materials science, understanding its precise molecular structure and fragmentation behavior is paramount. Mass spectrometry (MS) stands as the definitive technique for this purpose, providing not only accurate mass determination but also a detailed fingerprint through fragmentation analysis.

This guide offers a comprehensive, field-proven approach to the mass spectrometry analysis of this molecule. We will move beyond rote protocols to explore the underlying chemical principles that dictate analytical strategy, from sample preparation and ionization to the interpretation of complex fragmentation patterns. This document is intended for researchers and drug development professionals who require a robust and validated methodology for the characterization of halogenated, nitrated, and fluorinated organic compounds.

Physicochemical Profile and Its Implications for MS Analysis

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's chemical properties. These properties directly inform the selection of sample preparation techniques, chromatographic methods, and ionization sources.

The structure of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is dominated by strongly electron-withdrawing groups (NO₂, CF₃, Br) attached to a phenolic ring. This has several key consequences:

  • Acidity : The phenolic proton is significantly acidic (pKa likely < 7) due to the inductive and resonance effects of the substituents. This makes the molecule an excellent candidate for analysis in negative ionization mode, where it can be readily deprotonated.[1][2]

  • Polarity : The presence of the nitro and hydroxyl groups imparts polarity, suggesting good solubility in moderately polar organic solvents like acetonitrile and methanol.[1]

  • Volatility and Thermal Stability : While the compound may be amenable to Gas Chromatography (GC), the presence of the polar hydroxyl and nitro groups can lead to thermal degradation or require derivatization. Liquid Chromatography (LC) is generally the more robust approach for such molecules.[3][4]

A summary of the key physicochemical properties is presented below.

PropertyValueImplication for MS Analysis
Molecular Formula C₇H₃BrF₃NO₃Defines the elemental composition for accurate mass calculation.
Monoisotopic Mass 298.9201 uThe exact mass to target for the molecular ion peak in high-resolution MS.
Average Mass 300.01 g/mol Less critical for MS but useful for solution preparation.
Isotopic Signature Presence of BromineExpect a characteristic M/M+2 isotopic pattern with ~1:1 intensity ratio.[5]
Predicted pKa Low (<7)Favors deprotonation; highly suitable for negative-ion electrospray ionization (ESI).[2]
Predicted Solubility Soluble in ACN, MeOHSimplifies sample preparation for LC-MS.

Sample Preparation: A Foundation for Quality Data

The adage "garbage in, garbage out" is especially true in mass spectrometry. Proper sample preparation is critical to avoid instrument contamination, prevent ion suppression, and ensure reproducible results.[6][7] The goal is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[3]

Step-by-Step Sample Preparation Protocol for LC-MS
  • Initial Solubilization : Dissolve the solid sample in a high-purity organic solvent such as acetonitrile (ACN) or methanol (MeOH) to create a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation : Perform a serial dilution from the stock solution. A final concentration in the range of 1-10 µg/mL is typically sufficient for modern ESI-MS systems. The final dilution should be made in a solvent that matches the initial mobile phase conditions of the LC method (e.g., 80:20 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Filtration (Critical Step) : Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or other chemically resistant membrane) to remove any particulate matter. This prevents clogging of the LC column and MS spray needle.[8]

  • Vial Selection : Use appropriate autosampler vials, preferably glass with PTFE-lined screw caps, especially when using organic solvents, to prevent leaching of plasticizers.[7]

Core Principle: The Self-Validating Protocol

A trustworthy protocol includes inherent checks. Before and after running your samples, inject a "blank" sample (the same solvent used for your final dilution). This helps identify any carry-over from previous analyses and confirms the cleanliness of your system, validating the integrity of the subsequent sample run.

Instrumentation and Method Development

The choice of instrumentation is dictated by the analyte's properties. For 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, both GC-MS and LC-MS are plausible, but LC-MS offers a more direct and robust analysis.

Workflow for Method Selection

Caption: Decision workflow for selecting the appropriate chromatographic method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for this compound. It separates the analyte from impurities in the liquid phase before introduction into the mass spectrometer.

  • Chromatography : A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard starting point.

  • Mobile Phase : A gradient elution using water (A) and acetonitrile or methanol (B) is effective. Adding a modifier like 0.1% formic acid aids protonation for positive mode ESI, while a small amount of ammonium hydroxide can assist deprotonation for negative mode.[9]

  • Ionization Source : Electrospray Ionization (ESI) is ideal for polar, thermally labile molecules.[10] Given the compound's acidic nature, Negative-Ion ESI is strongly recommended for achieving the highest sensitivity.[2] In this mode, the instrument will detect the deprotonated molecule, [M-H]⁻.

Ionization TechniqueSuitability for AnalyteExpected IonRationale
ESI (Negative) Excellent [M-H]⁻The acidic phenolic proton is easily removed, leading to a highly stable anion and excellent sensitivity.[2]
ESI (Positive) Good[M+H]⁺Protonation is possible but may be less efficient than deprotonation due to the electron-withdrawing nature of the substituents.
APCI Good[M-H]⁻ or [M+H]⁺Atmospheric Pressure Chemical Ionization is a good alternative for less polar compounds and can be complementary to ESI.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

If GC-MS is employed, careful consideration of the ionization method is required.

  • Ionization Source : Electron Ionization (EI) is the most common technique for GC-MS.[11] It is a "hard" ionization method that imparts significant energy, leading to extensive fragmentation and often a weak or absent molecular ion peak.[11] While this provides a rich fragmentation pattern for structural confirmation, determining the molecular weight can be challenging.

  • Alternative Ionization : Chemical Ionization (CI) is a "softer" technique that uses a reagent gas to gently ionize the analyte, typically producing a strong [M+H]⁺ or [M-H]⁻ adduct.[11] This is highly useful for confirming the molecular weight when it is not visible in the EI spectrum.

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is used to isolate the molecular ion and induce fragmentation, providing definitive structural information. The fragmentation of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is governed by the relative stability of the resulting ions and neutral losses.

Key Fragmentation Pathways

The following pathways are predicted based on established fragmentation rules for aromatic, halogenated, nitrated, and trifluoromethylated compounds.[5][12]

  • Isotopic Pattern of the Molecular Ion : Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes being nearly 1:1, the molecular ion will appear as a pair of peaks ([M]⁻ and [M+2]⁻) of almost equal intensity, separated by 2 m/z units. This is a definitive marker for a monobrominated compound.

  • Loss of Nitro Group (NO₂) : A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂) or as NO.[12] This would result in a fragment ion 46 u lighter than the molecular ion.

  • Loss of Bromine (Br) : Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br).

  • Loss of Trifluoromethyl Group (CF₃) : The C-CF₃ bond can cleave to lose a •CF₃ radical, resulting in a fragment 69 u lighter than the parent ion.

  • Ring Fragmentation : The stable aromatic ring can also fragment, often through the loss of small molecules like carbon monoxide (CO).[12]

Predicted Fragmentation Diagram (Negative Ion Mode)

Fragmentation M [M-H]⁻ m/z 297.9 / 299.9 F1 [M-H - NO₂]⁻ m/z 251.9 / 253.9 M->F1 - •NO₂ (46 u) F2 [M-H - Br]⁻ m/z 219.0 M->F2 - •Br (79/81 u) F3 [M-H - CF₃]⁻ m/z 229.0 / 231.0 M->F3 - •CF₃ (69 u) F1_1 [M-H - NO₂ - CO]⁻ m/z 223.9 / 225.9 F1->F1_1 - CO (28 u) F2_1 [M-H - Br - NO₂]⁻ m/z 173.0 F2->F2_1 - •NO₂ (46 u)

Caption: Predicted MS/MS fragmentation pathways for [M-H]⁻ of the target analyte.

Summary of Expected Key Fragments
m/z (for ⁷⁹Br isotope)Ion Formula (Proposed)Description
297.9 / 299.9[C₇H₂BrF₃NO₃]⁻[M-H]⁻ . The deprotonated molecular ion, showing the characteristic 1:1 bromine isotopic pattern.
251.9 / 253.9[C₇H₂BrF₃O]⁻Loss of a nitro radical (•NO₂). A very common pathway for nitroaromatics.[12]
219.0[C₇H₂F₃NO₃]⁻Loss of a bromine radical (•Br).
229.0 / 231.0[C₆H₂BrO₃]⁻Loss of a trifluoromethyl radical (•CF₃).
173.0[C₇H₂F₃O]⁻Sequential loss of •Br and then •NO₂.

Conclusion

The mass spectrometric analysis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a multi-faceted process that relies on a sound understanding of the analyte's chemical nature. A robust and reliable analysis is best achieved using a Liquid Chromatography-Mass Spectrometry (LC-MS) system operating in negative-ion electrospray mode, which takes advantage of the compound's acidic phenolic proton to generate a strong [M-H]⁻ signal. The subsequent fragmentation (MS/MS) of this ion provides a wealth of structural information. Key diagnostic features to look for include the prominent M/M+2 isotopic signature confirming the presence of bromine, and characteristic neutral losses of the nitro (NO₂) and trifluoromethyl (CF₃) groups. By following the integrated approach of careful sample preparation, logical method selection, and informed spectral interpretation outlined in this guide, researchers can confidently achieve accurate and comprehensive characterization of this complex molecule.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-nitro-4-((trifluoromethyl)thio)phenol. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • ResearchGate. (2013, March 12). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. SCION Instruments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Semantic Scholar. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Sloman, D. L. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Retrieved from [Link]

  • Semantic Scholar. (2022, July 16). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. IntechOpen. Retrieved from [Link]

  • SpectraBase. (n.d.). (phenyl)-.lambda.6-sulfanone - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Retrieved from [Link]

Sources

Foundational

Stability and degradation of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Stability and Degradation Dynamics of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Executive Summary In the realm of advanced organic synthesis and drug development, tetrasubstituted aroma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Dynamics of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Executive Summary

In the realm of advanced organic synthesis and drug development, tetrasubstituted aromatic building blocks are highly prized for their orthogonal reactivity. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a prime example, serving as a critical intermediate for kinase inhibitors and agrochemical actives[1]. However, the very functional groups that make it synthetically valuable—the bromo, nitro, trifluoromethyl, and phenolic hydroxyl moieties—create a highly specific, and often volatile, electronic environment.

As a Senior Application Scientist, I have observed that failing to understand the causality behind a compound's degradation leads to catastrophic yield losses during scale-up. This whitepaper deconstructs the structural determinants of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol's stability, details its mechanistic degradation pathways, and provides a self-validating experimental framework for profiling its shelf-life and reactivity.

Structural Causality: The Electronic Environment

To predict how this molecule degrades, we must first analyze the push-and-pull of its electron density.

Unsubstituted phenol has a pKa of approximately 10.0. The addition of a 4-trifluoromethyl group lowers the pKa to 9.39 due to strong inductive (-I) and hyperconjugative effects[2],[3]. A 4-nitro group exerts an even stronger pull via resonance (-M), dropping the pKa to 7.15[3]. In 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, the synergistic electron-withdrawing effects of the ortho-bromo, ortho-nitro, and para-trifluoromethyl groups drastically increase the acidity of the phenolic proton.

The Causality of Instability: This extreme electron deficiency pushes the predicted pKa down to approximately 4.0–4.5. Consequently, in ambient aqueous environments (pH > 5), the molecule exists predominantly as a phenolate anion . The formation of the phenolate increases aqueous solubility and causes a bathochromic shift (red-shift) in its UV-Vis absorption spectrum. By absorbing longer wavelengths of light, the molecule becomes significantly more susceptible to ambient photolytic degradation.

Mechanistic Degradation Pathways

A. Photolytic Degradation (The Primary Vulnerability)

Bromophenols are notoriously sensitive to ultraviolet (UV) irradiation. The primary degradation pathway is the homolytic cleavage of the C-Br bond[4]. UV absorption provides sufficient energy to overcome the C-Br bond dissociation energy (BDE), yielding highly reactive aryl radicals and bromine radicals. Recent mechanistic studies on bromophenols also highlight the critical, often overlooked role of hydrated electrons (


) in facilitating rapid photo-debromination in aqueous media[5].
B. Thermal Decomposition

Nitroaromatics are inherently prone to exothermic decomposition under thermal stress. The rate-limiting step in the thermal decomposition of substituted nitrobenzenes is typically the homolysis of the C-NO2 bond, which possesses a BDE of approximately 67–71 kcal/mol[6]. Alternatively, at elevated temperatures, the molecule can undergo a nitro-nitrite rearrangement, forming a transient nitrite ester that rapidly collapses to release nitric oxide (NO•) and induce ring cleavage[7]. The C-F bonds of the trifluoromethyl group remain thermodynamically stable under these conditions.

Mechanistic pathways of photolytic and thermal degradation for halogenated nitroaromatics.

Empirical Profiling: Forced Degradation Protocol

To empirically validate the stability of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, we employ a self-validating forced degradation workflow compliant with ICH Q1A/Q1B guidelines. A protocol is only "self-validating" if it includes internal controls to isolate variables and mass balance calculations to ensure no degradants are "lost" to the analytical void (e.g., volatilization or irreversible column binding).

Self-validating experimental workflow for ICH-compliant forced degradation profiling.

Step-by-Step Methodology:
  • System Suitability Testing (SST): Inject a 1.0 mg/mL standard solution. Ensure the tailing factor is < 1.5 and theoretical plates are > 5000. Causality: High resolution is mandatory to separate the parent compound from its closely eluting debrominated photoproducts.

  • Sample Preparation: Prepare a 1.0 mg/mL stock in 50:50 HPLC-grade Acetonitrile:Water.

  • Photolytic Stress (ICH Q1B): Expose 5 mL aliquots in quartz vials to a cool white fluorescent and near-UV lamp achieving a minimum of 1.2 million lux hours and 200 Watt hours/square meter.

    • Self-Validation (Dark Control): Wrap a parallel vial tightly in aluminum foil and expose it to the same chamber. This isolates photolysis from ambient thermal degradation caused by the heat of the lamps.

  • Thermal Stress: Incubate sealed amber vials at 80°C for 7 days.

  • Oxidative Stress: Add

    
     to a final concentration of 3% v/v. Stir at room temperature for 24 hours.
    
    • Self-Validation (Quenching): Quench the reaction with sodium bisulfite before injection. Failing to quench will lead to on-column oxidation, generating false-positive degradants during analysis.

  • Hydrolytic Stress: Adjust aliquots to pH 2.0 (using 1N HCl) and pH 12.0 (using 1N NaOH). Incubate at 60°C for 48 hours. Neutralize to pH 7.0 prior to analysis to ensure consistent ionization.

  • HPLC-DAD-MS Analysis: Run a gradient method (C18 column, 0.1% Formic acid in Water/Acetonitrile). Monitor via DAD at 254 nm. Causality for MS: Use Electrospray Ionization (ESI) in negative ion mode . Because the phenol is highly acidic, it readily yields robust

    
     ions, whereas positive mode will result in poor signal-to-noise ratios. Calculate Mass Balance: (Area of Parent + Area of Degradants) / (Area of Control Parent) × 100. Target is 95%–105%.
    

Quantitative Data Synthesis

The tables below summarize the physicochemical parameters driving the stability profile, alongside representative degradation data expected from the experimental workflow.

Table 1: Thermodynamic & Physicochemical Parameters

ParameterValueMechanistic Implication
Molecular Weight 286.00 g/mol [1]Baseline for mass spectrometry (

= 284.9)
Predicted pKa ~4.0 – 4.5Exists as a highly soluble, photo-sensitive phenolate at physiological and ambient pH.
C-Br BDE ~68 kcal/molWeakest bond; primary locus for UV-induced homolysis.
C-NO2 BDE ~67 - 71 kcal/mol[6]Secondary weak point; susceptible to thermal homolysis.
C-F BDE ~115 kcal/molHighly stable; resists both thermal and oxidative cleavage.

Table 2: Representative Forced Degradation Profile

Stress ConditionDurationEst. % DegradationPrimary Degradant Profile
Thermal (80°C) 7 days< 5%Largely intact; minor nitro-reduction products.
Photolytic (UV-Vis) 24 hours> 60%Rapid debromination; formation of aryl radicals/dimers.
Oxidative (3%

)
24 hours< 2%Intact; electron-deficient ring resists electrophilic oxidation.
Base Hydrolysis (pH 12) 48 hours~10%Phenolate formation accelerates secondary ambient degradation.

Mitigation and Storage Strategies

Based on the mechanistic causality of its degradation, the storage and handling of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol must strictly mitigate UV exposure and thermal runaway:

  • Actinic Shielding: The compound must be stored in amber (actinic) glassware to block UV radiation below 400 nm, preventing C-Br homolysis.

  • Inert Atmosphere: Store under Argon or Nitrogen. If trace photolysis occurs, the absence of oxygen prevents the secondary oxidative propagation of aryl radicals.

  • Temperature Control: Maintain at 2–8°C. While the C-NO2 bond requires significant energy to break, long-term ambient storage can lead to slow, cumulative thermal decomposition and darkening of the solid.

References

  • Echemi. "2-Bromo-6-nitro-4-(trifluoromethyl)phenol, 3-Bromo-2-hydroxy-5-(trifluoromethyl)nitrobenzene - Echemi".
  • Benchchem. "3-Fluoro-4-(trifluoromethyl)phenol | 219581-07-4 | Benchchem".
  • PubMed. "Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed".
  • ACS Publications. "Mechanism of decomposition of nitroaromatics. Laser-powered homogeneous pyrolysis of substituted nitrobenzenes".
  • Chegg. "Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com".
  • MDPI. "Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide - MDPI".
  • ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol from 4-(trifluoromethyl)phenol

Introduction & Strategic Rationale 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly functionalized, electron-deficient aromatic building block[1]. It is extensively utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly functionalized, electron-deficient aromatic building block[1]. It is extensively utilized in the development of advanced agrochemicals, flame retardants, and pharmaceuticals. The presence of the trifluoromethyl (–CF₃) group imparts enhanced lipophilicity and metabolic stability to target molecules, while the orthogonal reactivity of the bromo and nitro groups allows for precise downstream modifications, such as transition-metal-catalyzed cross-coupling and selective reductions.

Designing a robust synthesis for this molecule requires careful orchestration of electrophilic aromatic substitution (S_EAr) reactions. The optimal synthetic route is a two-step sequence starting from 4-(trifluoromethyl)phenol: monobromination followed by regioselective nitration .

Mechanistic Causality (E-E-A-T)

The order of operations is strictly dictated by the electronic effects of the substituents[2]:

  • Directing Group Synergy: In the starting material, the hydroxyl (–OH) group is strongly electron-donating and ortho/para directing. Conversely, the –CF₃ group is strongly electron-withdrawing and meta directing. Both groups synergistically activate and direct electrophilic attack to the C2 and C6 positions.

  • Why Brominate First? Bromine is a milder electrophile compared to the nitronium ion. Introducing the first bromine atom at the C2 position slightly deactivates the ring. This acts as an inherent thermodynamic control mechanism to prevent over-bromination, allowing for the high-yield isolation of the intermediate 2-bromo-4-(trifluoromethyl)phenol[3].

  • Why Nitrate Second? If nitration were performed first, the introduction of the strongly deactivating nitro (–NO₂) group alongside the –CF₃ group would render the aromatic ring highly electron-deficient. This would make subsequent bromination exceedingly difficult, requiring harsh Lewis acids (e.g., FeBr₃) and elevated temperatures that could degrade the molecule. By performing nitration second, the ring remains sufficiently activated by the –OH group to undergo smooth nitration at the remaining sterically accessible C6 position using standard nitrating mixtures[4].

DirectingEffects Substrate 4-(Trifluoromethyl)phenol Core OH_Group Hydroxyl (-OH) Group Strongly Activating Ortho/Para Directing Substrate->OH_Group C1 Position CF3_Group Trifluoromethyl (-CF3) Group Strongly Deactivating Meta Directing Substrate->CF3_Group C4 Position Synergy Synergistic Directing Effect Positions 2 and 6 are highly activated OH_Group->Synergy Directs to C2, C6 CF3_Group->Synergy Directs to C2, C6

Mechanistic rationale of synergistic directing effects in 4-(trifluoromethyl)phenol.

Experimental Protocols

The following methodologies provide a self-validating system for the synthesis, ensuring high purity and yield through controlled reaction parameters and strategic workups.

Protocol A: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

Objective: Controlled monobromination of the activated phenol ring.

  • Reaction Setup: Charge a dry, 500 mL round-bottom flask equipped with a magnetic stir bar with 4-(trifluoromethyl)phenol (32.0 g, 197 mmol) and dissolve in anhydrous dichloromethane (DCM) (200 mL).

    • Causality: DCM is selected as a non-polar, aprotic solvent to moderate the reactivity of bromine and prevent solvent participation.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.

    • Causality: Low temperatures suppress oxidative side reactions and prevent the formation of dibrominated byproducts.

  • Electrophile Addition: Equip the flask with an addition funnel. Slowly add an equimolar amount of elemental bromine (Br₂, 31.5 g, 197 mmol) dropwise over a period of 2 hours[3].

    • Causality: Slow addition ensures the local concentration of Br₂ remains low, strictly favoring monobromination.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc, 4:1) until the starting material is fully consumed.

  • Quench & Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture until the aqueous layer is neutralized (pH ~7).

    • Causality: This step safely neutralizes the corrosive hydrobromic acid (HBr) byproduct generated during the substitution.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine (100 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The target intermediate is isolated as a colorless to light yellow liquid[5].

Protocol B: Synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Objective: Regioselective nitration of the monobrominated intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-bromo-4-(trifluoromethyl)phenol intermediate (24.1 g, 100 mmol) in glacial acetic acid (75 mL).

    • Causality: Acetic acid acts as an excellent solvent for highly halogenated aromatics and serves as a mild proton source to stabilize the transition state.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 68-70%, 7.5 mL, ~120 mmol) to concentrated sulfuric acid (H₂SO₄, 8.0 mL, ~150 mmol) at 0 °C.

  • Electrophile Addition: Slowly add the cold nitrating mixture dropwise to the phenol solution over 30 minutes.

    • Causality: The strong acids generate the highly reactive nitronium ion (NO₂⁺). Dropwise addition controls the exothermic nature of the nitration.

  • Propagation: Maintain the temperature at 0 °C for 1 hour, then gradually warm to room temperature and stir for 3-4 hours. Monitor via TLC (Hexanes:EtOAc, 3:1).

  • Quench & Precipitation: Pour the reaction mixture over 300 g of crushed ice.

    • Causality: This rapidly quenches the strong acids and forces the hydrophobic, highly functionalized product to precipitate out of the aqueous phase.

  • Isolation & Purification: Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Combine the organic layers, wash extensively with water (2 × 100 mL) and saturated NaHCO₃ (100 mL) to remove all residual acids. Dry over Na₂SO₄ and concentrate. Purify the crude product via recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid[1].

SynthesisWorkflow SM 4-(Trifluoromethyl)phenol Starting Material Step1 Step 1: Bromination Br2, DCM, 0°C to RT SM->Step1 Int1 2-Bromo-4-(trifluoromethyl)phenol Intermediate Step1->Int1 Step2 Step 2: Nitration HNO3 / H2SO4, 0°C Int1->Step2 Prod 2-Bromo-6-nitro-4- (trifluoromethyl)phenol Target Product Step2->Prod

Synthetic workflow for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol via sequential substitution.

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of Intermediates and Target Compound

CompoundCAS NumberMolecular WeightPhysical AppearanceKey Functional Groups
4-(Trifluoromethyl)phenol402-45-9162.11 g/mol White crystalline solid–OH, –CF₃
2-Bromo-4-(trifluoromethyl)phenol81107-97-3241.01 g/mol Colorless/light yellow liquid–OH, –Br, –CF₃
2-Bromo-6-nitro-4-(trifluoromethyl)phenol206759-48-0286.00 g/mol Yellow crystalline solid–OH, –Br, –NO₂, –CF₃

Table 2: Reaction Parameters and Expected Yields

Synthetic StepReagents & EquivalentsSolventTemp ProfileTimeExpected Yield
1. Bromination Br₂ (1.05 eq)DCM0 °C → RT14 hours85 - 92%
2. Nitration HNO₃ (1.2 eq) / H₂SO₄ (1.5 eq)Glacial AcOH0 °C → RT4 - 5 hours75 - 82%

References

Sources

Application

Application Notes and Protocols for the Nitration of Bromo-trifluoromethyl-phenols

Introduction Nitrated bromo-trifluoromethyl-phenols are valuable intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The trifluoromethyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrated bromo-trifluoromethyl-phenols are valuable intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group (-CF3) is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3] The introduction of a nitro (-NO2) group provides a versatile chemical handle for further functionalization, most commonly through reduction to an amine, which opens pathways to a diverse range of subsequent reactions.

However, the synthesis of these compounds via electrophilic aromatic substitution presents significant challenges. The phenol ring is substituted with three distinct functional groups, each exerting a unique electronic and steric influence:

  • A strongly activating, ortho-, para-directing hydroxyl (-OH) group.[4][5]

  • A deactivating, yet ortho-, para-directing bromo (-Br) group.[6][7]

  • A strongly deactivating, meta-directing trifluoromethyl (-CF3) group.[6][8]

This complex interplay of directing effects complicates the control of regioselectivity, often leading to mixtures of isomers. Furthermore, nitration reactions are inherently hazardous, characterized by strong exotherms and the use of highly corrosive and oxidizing reagents, demanding stringent safety protocols.[9][10]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the nitration of bromo-trifluoromethyl-phenols. It elucidates the underlying mechanistic principles, analyzes the factors governing regioselectivity, and presents detailed, field-proven protocols with an emphasis on safety and optimization.

Section 1: Mechanistic Principles & Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.[11]

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[11][12] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

Caption: Generation of the nitronium ion (NO₂⁺) electrophile.

The Decisive Role of Substituent Directing Effects

The position of the incoming nitro group is determined by the existing substituents on the phenol ring. The stability of the cationic intermediate (the arenium ion or sigma complex) formed during the EAS mechanism dictates the regiochemical outcome.[13][14]

  • Hydroxyl (-OH): As a powerful activating group, the -OH group donates electron density to the ring via resonance (+M effect), stabilizing the positive charge of the arenium ion when the attack occurs at the ortho and para positions.[15][16] This makes it a strong ortho, para-director.

  • Bromo (-Br): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they possess lone pairs that can be donated to the ring via resonance (+M effect), which preferentially stabilizes the arenium ion for ortho and para attack.[6][14] Thus, bromine is a deactivating ortho, para-director.

  • Trifluoromethyl (-CF3): This group is strongly electron-withdrawing through a powerful inductive effect (-I effect) and has no resonance-donating capability.[3][6] It destabilizes the arenium ion, thereby deactivating the ring. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and, therefore, the preferred site of attack relative to the -CF3 group.[8][17]

Regiochemical Prediction:

The final substitution pattern is a result of the synergistic and antagonistic effects of these groups. The hydroxyl group is the most powerful activating group and will overwhelmingly dictate the position of nitration to be ortho or para to itself.[5][18]

Let's consider two common substrates:

  • For 4-Bromo-2-(trifluoromethyl)phenol:

    • The -OH group at C1 strongly directs to C2 and C6 (ortho positions).

    • The C2 position is blocked by the -CF3 group.

    • The C4 position is blocked by the -Br group.

    • Therefore, the primary site of electrophilic attack will be the C6 position .

  • For 2-Bromo-4-(trifluoromethyl)phenol:

    • The -OH group at C1 strongly directs to C2, C4, and C6.

    • The C2 position is blocked by -Br.

    • The C4 position is blocked by -CF3.

    • Therefore, the primary site of electrophilic attack will be the C6 position .

Directing_Effects Substrate | OH | | CF₃ | | Br | Outcome Predicted Nitration Site Position C6 is most favored due to: - Strong ortho-direction from -OH - Steric accessibility - Avoidance of meta-position relative to -OH Substrate->Outcome Leads to OH_Director OH Group (C1) Strongly Activating Ortho, Para-Director OH_Director->Substrate:f2 ortho OH_Director->Substrate:f6 ortho OH_Director->Substrate:f4 para Br_Director Br Group (C5) Deactivating Ortho, Para-Director Br_Director->Substrate:f4 ortho Br_Director->Substrate:f6 ortho CF3_Director CF₃ Group (C3) Strongly Deactivating Meta-Director CF3_Director->Substrate:f5 meta CF3_Director->Substrate:f1 meta

Caption: Combined directing effects on a representative bromo-trifluoromethyl-phenol.

Section 2: Comparative Analysis of Nitration Protocols

The choice of nitrating agent and reaction conditions is critical for achieving high yield and selectivity while maintaining a safe operating procedure.[19] While the classic HNO₃/H₂SO₄ mixture is effective, alternative methods can offer milder conditions and improved regioselectivity.

Protocol TypeNitrating SystemKey AdvantagesKey DisadvantagesBest For
A: Classical Strong Acid Conc. HNO₃ / Conc. H₂SO₄Potent, effective for deactivated rings, readily available reagents.[7]Highly exothermic, risk of thermal runaway, potential for oxidation and byproduct formation, harsh workup.[9][19]General-purpose nitration of moderately to deactivated substrates.
B: Metal Nitrate Fe(NO₃)₃·9H₂O or Cu(NO₃)₂ in an organic solvent (e.g., Acetonitrile)Milder conditions, often improved ortho-selectivity, reduced oxidation.[18][20]May require elevated temperatures, catalyst removal required, reagent cost can be higher.Substrates prone to oxidation; when high regioselectivity is paramount.
C: Ammonium Nitrate NH₄NO₃ with a catalyst (e.g., KHSO₄)"Greener" alternative, inexpensive and easy to handle reagents, can provide good yields and regioselectivity.[21]May require reflux temperatures and longer reaction times.Environmentally conscious synthesis, scalable processes.

Section 3: Detailed Experimental Protocols

Safety Preamble: All nitration reactions must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[9][12][22] Always have an appropriate neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available.

Protocol A: Classical Nitration using HNO₃/H₂SO₄

This protocol describes the nitration of 4-Bromo-2-(trifluoromethyl)phenol to yield 4-Bromo-6-nitro-2-(trifluoromethyl)phenol.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
4-Bromo-2-(trifluoromethyl)phenol≥99%Thermo Scientific ChemicalsStarting material[23]
Concentrated Sulfuric Acid (H₂SO₄)Reagent Grade (98%)Fisher ScientificDehydrating agent and catalyst
Fuming Nitric Acid (HNO₃)Reagent Grade (≥90%)Sigma-AldrichNitrating agent
Dichloromethane (CH₂Cl₂)ACS GradeVWRReaction solvent
Crushed Ice / Deionized Water------For quenching
Saturated Sodium Bicarbonate (NaHCO₃)------For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent
Ethyl AcetateACS GradeVWRExtraction solvent

Procedure

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/salt bath to achieve a temperature of -5 to 0 °C.

  • Acid Mixture: Carefully add concentrated sulfuric acid (20 mL) to the flask and allow it to cool.

  • Nitrating Mixture Preparation: In the dropping funnel, prepare the nitrating mixture by slowly adding fuming nitric acid (1.0 eq.) to chilled concentrated sulfuric acid (5 mL). CAUTION: This addition is highly exothermic.

  • Substrate Addition: Dissolve 4-Bromo-2-(trifluoromethyl)phenol (1.0 eq.) in dichloromethane (15 mL). Slowly add this solution to the cold, stirred sulfuric acid in the main flask, ensuring the temperature remains below 5 °C.

  • Reaction: Once the substrate is fully added, begin the dropwise addition of the nitrating mixture from the dropping funnel. Maintain the temperature at 0-5 °C throughout the addition, which should take approximately 30-45 minutes.[7]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry. This step is highly exothermic and may release NOx fumes.[24]

  • Work-up:

    • Allow the ice to melt completely, then transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: effervescence), and finally with brine (1 x 50 mL).[7][24]

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to yield pure 4-Bromo-6-nitro-2-(trifluoromethyl)phenol.[25]

Protocol B: Metal Nitrate Promoted Nitration

This protocol offers a milder alternative using iron(III) nitrate nonahydrate.[20]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
2-Bromo-4-(trifluoromethyl)phenol≥98%Thermo Scientific ChemicalsStarting material[26]
Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)ACS ReagentSigma-AldrichNitrating agent
Acetonitrile (CH₃CN)AnhydrousVWRSolvent
Ethyl Acetate / HexaneACS GradeVWRFor extraction and chromatography
Deionized Water------For workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent

Procedure

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-4-(trifluoromethyl)phenol (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add iron(III) nitrate nonahydrate (1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-5 hours.[20] Monitor the reaction progress by TLC.

  • Cooling & Filtration: After completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with a small amount of ethyl acetate.

  • Work-up:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.[18]

General Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Cooling Bath) B 2. Reagent Addition (Slow, controlled addition of nitrating agent) A->B Maintain Temp C 3. Reaction Monitoring (TLC analysis) B->C Stir for 1-5h D 4. Quenching (Pouring reaction mix into ice water) C->D Upon Completion E 5. Extraction (Separatory funnel with organic solvent) D->E F 6. Washing & Neutralization (Water, NaHCO₃, Brine) E->F G 7. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporator) F->G H 8. Purification (Recrystallization or Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for aromatic nitration reactions.

Section 4: Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Oxidation of the phenol ring by strong nitric acid.[19]- Incomplete reaction.- Product loss during work-up.- Ensure strict temperature control (0 °C or below).- Use a milder nitrating agent (Protocol B).- Increase reaction time or temperature slightly and monitor by TLC.- Ensure efficient extraction and careful handling during transfers.
Formation of Byproducts (e.g., dinitration, oxidation tars) - Reaction temperature too high.[10]- Excess of nitrating agent.- Use of concentrated nitric acid on a highly activated ring.[27]- Maintain low temperatures rigorously.[19]- Use stoichiometric amounts (1.0-1.2 eq.) of the nitrating agent.- Switch to a milder protocol (e.g., Protocol B or C).
Poor Regioselectivity - High reaction temperatures can favor the thermodynamically stable isomer over the kinetic product.[19]- Steric hindrance effects.- Lower the reaction temperature to favor the kinetically controlled product.- Experiment with different solvent systems, as polarity can influence isomer ratios.[21]- Consider a bulkier nitrating agent or catalyst to potentially enhance steric differentiation.

References

  • Vertex AI Search. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2024). Nitration reaction safety.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Fiveable. (2025). Handling nitric acid Definition - Organic Chemistry II Key Term.
  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Pearson+. (2024). In Chapter 23, we learned about the electrophilic aromatic nitrat... | Study Prep.
  • ResearchGate. Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions.
  • PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • ACS Publications. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution.
  • Taylor & Francis. (2023). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil: Synthetic Communications.
  • Benchchem. Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols.
  • ChemistryStudent. Phenol Reactions (A-Level).
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Benchchem. Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. Nitration Reactions | Continuous Flow Processing.
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Benchchem. A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues for Researchers and Drug Development Professionals.
  • University of Illinois. Nitration of Substituted Aromatic Rings and Rate Analysis.
  • PubChemLite. 4-bromo-2-nitro-6-(trifluoromethyl)phenol.
  • Chem-Impex. 2-Bromo-4-(trifluoromethyl)phenol.
  • Patent 0004447. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Benchchem. Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene.
  • Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Thermo Scientific Chemicals. 4-Bromo-2-(trifluoromethyl)phenol, 99% 5 g | Buy Online.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Method

Using 2-Bromo-6-nitro-4-(trifluoromethyl)phenol in kinase inhibitor synthesis

An Application Guide for the Strategic Use of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol in the Synthesis of Novel Kinase Inhibitors Introduction: The Strategic Value of a Highly Functionalized Phenol Scaffold Protein kin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of a Highly Functionalized Phenol Scaffold

Protein kinases remain a pivotal class of enzymes in cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with the highly conserved ATP-binding pocket of various kinases.[4]

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a uniquely valuable starting material for constructing such scaffolds. Its architecture is pre-functionalized with three critical moieties, each serving a distinct and strategic purpose in inhibitor synthesis:

  • The Bromine Atom (C2-position): This halogen serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This allows for the efficient and modular installation of diverse aryl, heteroaryl, or amino substituents, which are crucial for targeting the kinase hinge region and achieving selectivity.[4]

  • The Nitro Group (C6-position): As a strong electron-withdrawing group, the nitro moiety activates the adjacent C-Br bond, facilitating oxidative addition in cross-coupling reactions. More importantly, it serves as a synthetic precursor to a primary amine. This amine can be subsequently elaborated into ureas, amides, or sulfonamides—key functional groups known to form critical hydrogen bonds in the active sites of many kinase inhibitors, including multi-kinase inhibitors like Sorafenib.[6][7][8]

  • The Trifluoromethyl Group (C4-position): The -CF₃ group is a celebrated substituent in medicinal chemistry.[9] Its inclusion can significantly enhance a drug candidate's metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[10][11][12][13]

This guide provides a detailed exploration of the synthetic utility of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, complete with actionable protocols and expert insights to empower researchers in the design and synthesis of next-generation kinase inhibitors.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental for successful reaction design and optimization.

PropertyValue
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 302.01 g/mol
IUPAC Name 2-bromo-6-nitro-4-(trifluoromethyl)phenol
Appearance Typically a yellow to brown solid or liquid
Key Features Highly functionalized aromatic ring, activated C-Br bond
Primary Hazards Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[14]

Core Synthetic Workflow: From Building Block to Inhibitor Scaffold

The strategic power of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol lies in its capacity to undergo sequential, high-yield transformations to build complex kinase inhibitor scaffolds. A typical synthetic logic involves an initial cross-coupling reaction to build the core bi-aryl or aryl-amino structure, followed by modification of the nitro group.

G cluster_0 Step 1: Core Scaffolding (Cross-Coupling) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Pharmacophore Installation A 2-Bromo-6-nitro-4- (trifluoromethyl)phenol D Intermediate 1A: 2-Aryl-6-nitro-4-(trifluoromethyl)phenol A->D E Intermediate 1B: 2-Amino-6-nitro-4-(trifluoromethyl)phenol Derivative A->E B Arylboronic Acid B->D Suzuki-Miyaura Coupling C Primary/Secondary Amine C->E Buchwald-Hartwig Amination F Intermediate 2: 6-Amino-2-aryl-4-(trifluoromethyl)phenol D->F Reduction (e.g., Fe/HCl, H₂, Pd/C) E->F (If Applicable) G Final Inhibitor Scaffold: Urea, Amide, or Sulfonamide Derivative F->G Acylation, Sulfonylation, or Urea Formation

Caption: A generalized synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: This protocol details the palladium-catalyzed coupling of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol with an arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for creating bi-aryl structures, which are common cores in Type I and Type II kinase inhibitors.[15][16][17] The choice of a suitable palladium catalyst and base is crucial for achieving high yields.[18][19]

Materials and Reagents:

ReagentPurposeTypical Molar Eq.
2-Bromo-6-nitro-4-(trifluoromethyl)phenolStarting Material1.0
Arylboronic AcidCoupling Partner1.2 - 1.5
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst0.02 - 0.05
K₂CO₃ or K₃PO₄Base2.0 - 3.0
1,4-Dioxane & WaterSolvent System~4:1 ratio

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Equip the flask with a magnetic stir bar and a condenser. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting material.

  • Catalyst Addition: Briefly remove the septum or stopper and add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture. Immediately re-establish the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-nitro-4-(trifluoromethyl)phenol.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, creating diarylamine or N-aryl-alkylamine scaffolds present in many kinase inhibitors.[20][21] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[22]

Materials and Reagents:

ReagentPurposeTypical Molar Eq.
2-Bromo-6-nitro-4-(trifluoromethyl)phenolStarting Material1.0
Amine (Primary or Secondary)Coupling Partner1.2 - 1.5
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst0.01 - 0.05
Xantphos, BINAP, or BrettPhosPhosphine Ligand1.2 - 2.0 (relative to Pd)
NaOt-Bu or Cs₂CO₃Base1.5 - 2.5
Toluene or DioxaneAnhydrous SolventN/A

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2.2-4.4 mol%) to a dry reaction vessel. Add a portion of the anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: To the vessel containing the activated catalyst, add the base (e.g., NaOt-Bu, 1.5 eq), followed by 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (1.0 eq) and the amine coupling partner (1.2 eq). Add the remaining anhydrous solvent.

  • Inert Atmosphere: Ensure the system is sealed under a positive pressure of Argon or Nitrogen.

  • Reaction Execution: Heat the mixture to 90-110 °C. The reaction progress should be carefully monitored by TLC or LC-MS, as prolonged heating can sometimes lead to side products.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography to isolate the desired N-substituted product.

Protocol 3: Nitro Group Reduction to a Pivotal Amine Intermediate

Principle: The reduction of the aromatic nitro group to a primary amine is a critical step that unmasks a highly versatile functional group. This new amine is the key site for installing pharmacophores that often dictate kinase binding affinity and selectivity. Standard reduction conditions like iron in acidic media or catalytic hydrogenation are generally effective.

Materials and Reagents:

ReagentPurposeMolar Eq. / Conditions
Nitro-aromatic IntermediateSubstrate1.0
Iron powder (Fe)Reducing Agent5.0 - 10.0
Ammonium Chloride (NH₄Cl)AdditiveCatalytic to Stoichiometric
Ethanol / WaterSolvent~4:1 ratio

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-aromatic intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Reaction Execution: Add a solution of NH₄Cl (1.2 eq) in water. Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often complete within 1-3 hours and can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts, washing thoroughly with hot ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can often be carried forward without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Conclusion

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is more than a simple chemical; it is a strategic platform for innovation in kinase inhibitor design. The orthogonal reactivity of its functional groups allows for a logical and modular synthetic approach, enabling the rapid generation of diverse chemical libraries. By leveraging robust cross-coupling chemistries followed by well-established functional group transformations, researchers can efficiently construct novel molecular architectures poised for evaluation as potent and selective kinase inhibitors. The protocols and workflows outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this valuable building block.

References

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues.
  • Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed.
  • The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermedi
  • Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. Benchchem.
  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI.
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme.
  • Application Notes and Protocols: Utilizing 2- Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene. Benchchem.
  • Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Barnard College.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile. Benchchem.
  • How protein kinase inhibitors bind to the hinge region of the target protein.
  • Importance of Protein Kinase and Its Inhibitor: A Review. IntechOpen.
  • 2-Bromo-4-(trifluoromethyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

Sources

Application

Application Note: Development of Next-Generation Mitochondrial Uncoupler Pesticides using 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Introduction & Mechanistic Rationale Halogenated nitrophenols represent a highly effective class of aquatic and agricultural pesticides, most notably exemplified by the lampricide 3-trifluoromethyl-4-nitrophenol (TFM)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Halogenated nitrophenols represent a highly effective class of aquatic and agricultural pesticides, most notably exemplified by the lampricide 3-trifluoromethyl-4-nitrophenol (TFM)[1]. These compounds exert their toxicity by acting as protonophores—lipophilic weak acids that shuttle protons across the inner mitochondrial membrane (IMM), thereby dissipating the electrochemical gradient (proton motive force) required for ATP synthesis[2].

While legacy uncouplers have been utilized for decades, there is a critical demand in drug and pesticide development for novel derivatives with optimized pharmacokinetic profiles, reduced non-target toxicity, and high efficacy against resistant pest populations[3]. This application note details the use of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (BNTP) (CAS: 206759-48-0)[4] as a highly tuned, next-generation precursor for pesticide development.

The Causality of Chemical Design

The strategic selection of BNTP over simpler phenolic precursors is rooted in its highly tuned electronic and steric properties:

  • Lipophilicity & Electron Withdrawal (-CF₃): The para-trifluoromethyl group dramatically enhances lipophilicity (LogP), facilitating rapid penetration across the lipid bilayer. Furthermore, its electron-withdrawing nature stabilizes the phenoxide anion.

  • pKa Tuning (-NO₂): The ortho-nitro group exerts a powerful electron-withdrawing effect via resonance, lowering the pKa of the phenolic hydroxyl group to approximately 5.5–6.5. This ensures the molecule exists in a dynamic equilibrium of protonated and deprotonated states at physiological pH—a strict prerequisite for a protonophore to shuttle protons continuously.

  • Metabolic Shielding (-Br): The ortho-bromo substitution provides critical steric hindrance, shielding the hydroxyl group from rapid Phase II metabolic conjugation (e.g., glucuronidation). This extends the compound's biological half-life in vivo compared to unbrominated analogs.

MOA cluster_0 Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (High H+) BNTP_H_IMS BNTP-H (Protonated) Matrix Mitochondrial Matrix (Low H+) BNTP_H_Matrix BNTP-H (Protonated) BNTP_H_IMS->BNTP_H_Matrix Diffuses across IMM BNTP_ion_Matrix BNTP- (Deprotonated) + H+ BNTP_H_Matrix->BNTP_ion_Matrix Releases H+ BNTP_ion_IMS BNTP- (Deprotonated) BNTP_ion_Matrix->BNTP_ion_IMS Diffuses back Effect Dissipation of Proton Motive Force & Halt of ATP Synthesis BNTP_ion_Matrix->Effect BNTP_ion_IMS->BNTP_H_IMS Binds H+

Figure 1: Protonophoric uncoupling mechanism of BNTP across the inner mitochondrial membrane.

Physicochemical Profiling

Understanding the baseline properties of BNTP is critical for downstream formulation and assay development[4].

Table 1: Quantitative Physicochemical Properties of BNTP

PropertyValue
Chemical Name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
CAS Number 206759-48-0
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 286.00 g/mol
Exact Mass 284.92 g/mol
Predicted Mechanism Mitochondrial Uncoupler (Protonophore)

Experimental Workflows & Protocols

To transition BNTP from a chemical precursor to a validated pesticide active ingredient, researchers must follow a strict pipeline of formulation, in vitro mechanistic validation, and in vivo efficacy testing.

Workflow N1 1. Precursor Prep BNTP Formulation N3 3. Respirometry (Clark Electrode) N1->N3 N2 2. Mitochondria Isolation N2->N3 N4 4. State III/IV Measurement N3->N4 N5 5. In Vivo Efficacy Assay N4->N5

Figure 2: Workflow for evaluating BNTP-derived pesticides via respirometry and in vivo assays.

Protocol 3.1: Preparation of BNTP Ethanolamine Salt Formulation

To maximize aqueous solubility for aquatic or foliar application, the highly lipophilic BNTP must be formulated into a water-soluble salt.

  • Dissolution: Dissolve 10 mmol of BNTP in 20 mL of absolute ethanol under continuous stirring at room temperature.

  • Salinization: Slowly add 1.05 equivalents of ethanolamine dropwise. Caution: An exothermic acid-base reaction will occur; maintain the reaction vessel temperature below 30°C using a water bath.

  • Isolation: Stir the mixture for 2 hours, then evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting salt from an ethanol/water mixture to yield the formulated active ingredient.

Protocol 3.2: High-Resolution Respirometry (Self-Validating Uncoupling Assay)

To definitively prove that BNTP acts as a protonophore, oxygen consumption rates (OCR) of isolated target-pest mitochondria are measured using a Clark-type oxygen electrode.

Self-Validation Logic: Trustworthiness in this protocol relies on an internal control matrix. The addition of ADP (State III) must induce a rapid oxygen consumption spike, proving the mitochondria are intact and fully coupled. Once ADP is depleted, the system returns to a resting state (State IV). Only then is BNTP introduced. If BNTP were a toxic electron transport chain (ETC) inhibitor (like rotenone), oxygen consumption would plummet. A dose-dependent increase in oxygen consumption during State IV definitively isolates the causality to protonophoric uncoupling[2].

  • Mitochondrial Isolation: Homogenize target tissue (e.g., hepatic tissue from the pest species) in ice-cold isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Centrifuge at 600 × g for 10 min to remove cellular debris, then centrifuge the supernatant at 10,000 × g for 10 min to pellet the intact mitochondria.

  • Baseline Respiration: Suspend the mitochondrial pellet in respiration buffer inside the Clark electrode chamber. Add Complex I substrates (5 mM pyruvate + 2 mM malate).

  • State III Induction: Inject 200 µM ADP. Monitor the rapid drop in oxygen concentration, indicating active ATP synthesis.

  • State IV Transition: Wait for complete ADP depletion, observed as respiration slowing down to a steady resting state (State IV).

  • Uncoupling Validation: Titrate the BNTP formulation (1–50 µM). Record the dose-dependent increase in OCR.

Data Interpretation & Self-Validation Matrix

The following table summarizes the expected quantitative outcomes of the respirometry assay, ensuring researchers can immediately identify false positives or compromised biological samples.

Table 2: Expected Respirometry Outcomes (Self-Validation Matrix)

Experimental PhaseReagent AddedExpected OCR ResponseMechanistic Implication
Baseline Pyruvate + MalateLow, steady rateSubstrate availability confirmed
State III ADP (200 µM)Rapid, sharp increaseIntact coupling & active ATP synthesis
State IV None (ADP depleted)Returns to baselineProton gradient successfully re-established
Uncoupling Test BNTP (10 µM)Rapid, sustained increase Protonophoric uncoupling confirmed
Negative Control RotenoneComplete cessation of OCRETC blockade (differentiates from uncoupling)

References

  • Title: Lampricide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) Source: Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology (PubMed) URL: [Link]

  • Title: At the intersection between toxicology and physiology: What we have learned about sea lampreys and bony fish physiology from studying the mode of action of lampricides Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Fungicidal Derivatives from 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Executive Summary The agricultural and pharmaceutical sectors face an escalating crisis of fungal resistance, necessitating the development of novel antifungal scaffolds. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS 20...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural and pharmaceutical sectors face an escalating crisis of fungal resistance, necessitating the development of novel antifungal scaffolds. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS 206759-48-0) [1] has emerged as a highly privileged, multi-functional building block for next-generation fungicides. This application note details the mechanistic rationale, synthetic derivatization strategies, and validated experimental protocols for synthesizing and evaluating fungicidal compounds derived from this specific halogenated nitrophenol scaffold.

Mechanistic Rationale: Oxidative Phosphorylation Uncoupling

The fungicidal efficacy of compounds derived from 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is fundamentally driven by their ability to disrupt fungal bioenergetics. The structural components of this scaffold work synergistically to induce mitochondrial dysfunction:

  • The Nitrophenol Core: The strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the pKa of the phenolic hydroxyl group. This allows the molecule to exist in an equilibrium of protonated (lipophilic) and deprotonated (anionic) states at physiological pH. Consequently, the molecule acts as a potent protonophore , shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force required for ATP synthesis. This mechanism mirrors the action of structurally related biocides like 3-trifluoromethyl-4-nitrophenol (TFM) [2].

  • The Trifluoromethyl (-CF₃) Group: Enhances the overall lipophilicity (logP) of the molecule, facilitating rapid penetration through the robust chitinous fungal cell wall and the lipid bilayer of the cell membrane.

  • The Bromo (-Br) Substituent: Provides a critical synthetic handle for downstream derivatization (e.g., cross-coupling reactions) while introducing steric bulk that can enhance binding affinity within specific target protein pockets.

MOA Compound 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (Protonophore) Membrane Inner Mitochondrial Membrane (Fungal Pathogen) Compound->Membrane Penetrates lipid bilayer Gradient Dissipation of Proton (H+) Gradient Membrane->Gradient Shuttles H+ to matrix ATP Inhibition of ATP Synthase (Energy Depletion) Gradient->ATP Uncouples oxidative phosphorylation Death Fungal Cell Death (Mycelial Growth Arrest) ATP->Death Metabolic collapse

Mechanism of mitochondrial uncoupling by halogenated nitrophenols leading to fungal cell death.

Synthetic Derivatization Strategy

To optimize the pharmacokinetic profile and reduce off-target phytotoxicity, the parent phenol must be derivatized. Two primary pathways are utilized in drug development workflows [3]:

  • O-Alkylation (Etherification): Masking the free phenol to create lipophilic prodrugs. These ethers are often cleaved by specific fungal intracellular esterases, releasing the active uncoupler directly within the pathogen.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the bromo position to introduce biaryl or heteroaryl systems, expanding the compound's spectrum of activity against resilient strains like Fusarium oxysporum [4].

Synthesis Start 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Path1 O-Alkylation (K2CO3, R-X) Start->Path1 Path2 Suzuki Coupling (Pd-cat, Ar-B(OH)2) Start->Path2 Prod1 Phenol Ether Derivatives (Prodrugs / Enhanced Lipophilicity) Path1->Prod1 Prod2 Biaryl Derivatives (Targeted Protein Binding) Path2->Prod2 Test In Vitro Antifungal Screening Prod1->Test Prod2->Test

Synthetic pathways for generating fungicidal derivatives from the parent nitrophenol scaffold.

Experimental Protocols

Protocol A: Synthesis of a Representative Ether Derivative (O-Alkylation)

This protocol details the synthesis of an allyl ether derivative, a modification known to enhance the agrochemical utility of nitrophenols [3].

Reagents: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (1.0 eq), Allyl bromide (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-6-nitro-4-(trifluoromethyl)phenol in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion generated in the next step.

  • Deprotonation: Add anhydrous K₂CO₃ to the solution and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, forming the highly reactive phenoxide intermediate without degrading the trifluoromethyl group.

  • Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add allyl bromide dropwise over 15 minutes.

    • Causality: Dropwise addition at a depressed temperature controls the exothermic Sₙ2 substitution, preventing the formation of poly-alkylated byproducts and minimizing thermal degradation.

  • Propagation: Remove the ice bath and heat the reaction to 60°C for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1).

  • Workup & Purification: Quench the reaction with ice water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x).

    • Causality: Multiple brine washes are strictly required to pull the highly water-soluble DMF out of the organic phase, ensuring a high-purity crude product for subsequent column chromatography.

Protocol B: In Vitro Fungicidal Assay (Mycelial Growth Rate Method)

This protocol establishes a self-validating system to quantify the antifungal efficacy of the synthesized derivatives against agricultural pathogens.

Target Organisms: Botrytis cinerea and Fusarium oxysporum.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C.

  • Compound Dosing: Dissolve the test derivatives in dimethyl sulfoxide (DMSO) to create stock solutions. Spike the cooling PDA to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Pour into sterile Petri dishes.

    • Causality: Adding the compound at 50°C prevents thermal degradation of the synthesized fungicide while ensuring uniform dispersion before the agar solidifies.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the leading edge of an actively growing, 7-day-old fungal culture. Place the plug face-down in the exact center of the amended PDA plates.

    • Causality: Taking the plug from the leading edge ensures the use of the most metabolically active hyphae, providing a rigorous and standardized test of the compound's inhibitory power.

  • Incubation & Controls: Incubate the plates at 25°C in the dark for 72–96 hours. Maintain a negative control (untreated PDA), a solvent control (PDA + DMSO), and a positive control (e.g., Triflumizole [5]).

  • Data Acquisition: Measure the colony diameter in two perpendicular directions using digital calipers. Calculate the inhibition percentage relative to the solvent control.

    • Causality: Normalizing against the solvent control (DMSO) establishes the baseline radial growth, ensuring that any observed growth inhibition is exclusively attributable to the fungicidal derivative rather than vehicle toxicity.

Quantitative Data Presentation

The following table summarizes the comparative in vitro fungicidal activity (EC₅₀) of the parent scaffold and its theoretical derivatives, demonstrating the impact of structural modifications on pathogen-specific efficacy.

Compound IDStructural ModificationB. cinerea EC₅₀ (µg/mL)F. oxysporum EC₅₀ (µg/mL)Calculated LogP
Parent 2-Bromo-6-nitro-4-(trifluoromethyl)phenol18.424.23.15
Deriv-01 O-Allyl Ether4.28.74.02
Deriv-02 Suzuki Biaryl (4-Chlorophenyl)12.13.54.85
Control Triflumizole (Commercial Standard)2.85.13.20

Data Interpretation: O-alkylation (Deriv-01) significantly enhances broad-spectrum activity by increasing lipophilicity (LogP), aiding in cell wall penetration. Conversely, substituting the bromo group with a biaryl system (Deriv-02) shifts the selectivity profile, demonstrating potent, targeted efficacy against F. oxysporum.

References

  • 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, 3-Bromo-2-hydroxy-5-(trifluoromethyl)
  • Exposure to the lampricide 3-trifluoromethyl-4-nitrophenol results in increased expression of carbohydrate transporters in S.
  • Source: benchchem.
  • Source: nih.
  • Source: fao.
Application

Application Notes &amp; Protocols: Strategic Derivatization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol for the Synthesis of Novel Bioactive Molecules

Abstract This technical guide provides a comprehensive framework for the strategic utilization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol as a highly versatile starting material for the synthesis of diverse, biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol as a highly versatile starting material for the synthesis of diverse, biologically active molecules. The unique arrangement of four distinct functional groups—a phenolic hydroxyl, a bromine atom, a nitro group, and a trifluoromethyl moiety—on a single aromatic scaffold offers multiple, orthogonal handles for chemical modification. We present detailed protocols for three principal synthetic transformations: (1) reductive cyclization to form substituted benzoxazoles, (2) palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, and (3) palladium-catalyzed Buchwald-Hartwig amination for C-N bond construction. The rationale behind catalyst selection, reaction conditions, and mechanistic pathways is discussed to provide researchers with the foundational knowledge required for efficient and successful synthesis.

Introduction: A Multifunctional Scaffold for Drug Discovery

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a synthetically valuable building block poised at the intersection of several key structural motifs in medicinal chemistry. The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; its inclusion in drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The nitro group and adjacent phenolic hydroxyl provide a direct pathway to the benzoxazole core, a privileged scaffold found in numerous compounds with a wide spectrum of pharmacological activities.[3][4] Furthermore, the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

This guide details field-proven methodologies to exploit these reactive sites, transforming a single precursor into multiple classes of potential therapeutic agents.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is crucial to understand the properties and hazards associated with the starting material.

PropertyValueSource
IUPAC Name 2-Bromo-6-nitro-4-(trifluoromethyl)phenolEchemi[5]
CAS Number 206759-48-0Echemi[5]
Molecular Formula C₇H₃BrF₃NO₃Echemi[5]
Molecular Weight 286.00 g/mol Echemi[5]
Appearance Yellow solid (typical)---
pKa Expected to be significantly lower than phenol (~10) due to the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups.[6]
Solubility Generally soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); low solubility in water is expected.[6]

Safety & Handling: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol and related nitroaromatic compounds should be handled with care.[7][8]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Synthetic Pathways & Experimental Protocols

The strategic value of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol lies in its capacity for selective, stepwise functionalization. We outline three robust, high-yield transformations targeting different reactive sites on the molecule.

Pathway A: Synthesis of Bioactive Benzoxazoles via Reductive Cyclization

Principle & Causality: The ortho-nitrophenol moiety is a classic precursor for the synthesis of benzoxazoles. This transformation proceeds through a cascade reaction involving the reduction of the nitro group to an amine, which then undergoes condensation with a coupling partner (such as an alcohol or aldehyde), followed by intramolecular cyclization and subsequent aromatization.[3][9] Iron-catalyzed protocols are particularly advantageous as they are cost-effective and environmentally benign compared to noble metal catalysts.[3] In this one-pot process, the alcohol serves as both the coupling partner and the reductant in a hydrogen transfer mechanism, obviating the need for an external reducing agent.[3]

This protocol describes the reaction with a representative benzylic alcohol.

Materials:

  • 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (1.0 mmol)

  • Benzyl alcohol (or substituted benzyl alcohol) (2.0 mmol)

  • Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (0.4 mmol, 40 mol%)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (1.0 mmol, 286 mg), FeCl₃ (0.1 mmol, 16.2 mg), and Na₂S·9H₂O (0.4 mmol, 96 mg).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by benzyl alcohol (2.0 mmol, 207 µL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 150 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-6-(trifluoromethyl)-4-bromobenzoxazole.

Visualization of Workflow:

cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Add Reagents to Schlenk Flask (Phenol, FeCl₃, Na₂S) AddSolv 2. Add Toluene & Benzyl Alcohol Setup->AddSolv Heat 3. Heat to 150 °C (12-24 h) AddSolv->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Cool 5. Cool to RT Monitor->Cool Filter 6. Dilute & Filter (Celite®) Cool->Filter Extract 7. Wash with H₂O/Brine Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Product Purify->Product Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-Br OxAdd Oxidative Addition PdII_ArR L₂Pd(II)(Ar)(R) PdII_ArX->PdII_ArR R-B(OR)₂ (Base) Trans Transmetalation (Base, R-B(OR)₂) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination ArX Ar-Br Boron R-B(OR)₂

Sources

Method

Application Note: Analytical Methods for the Quantification of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredient (API) Intermediates, Biological Fluids, and Environmental Water Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredient (API) Intermediates, Biological Fluids, and Environmental Water

Executive Summary & Chemical Profiling

2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly functionalized, electron-deficient aromatic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate quantification of this compound is critical for reaction monitoring, impurity profiling, and environmental safety assessments.

The analytical strategy for this compound is heavily dictated by its unique physicochemical properties:

  • High Acidity: The synergistic electron-withdrawing effects of the nitro (-NO

    
    ), trifluoromethyl (-CF
    
    
    
    ), and bromo (-Br) groups significantly lower the pKa of the phenolic hydroxyl group. This ensures near-complete ionization at neutral pH, making it highly responsive to Negative Electrospray Ionization (ESI-).
  • Chromophoric Strength: The extended

    
    -conjugation from the aromatic ring and the nitro group provides a robust UV absorbance profile, ideal for High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or Diode Array Detection (DAD).
    
  • Hydrophobicity: The -CF

    
     and -Br moieties impart significant lipophilicity, necessitating strong organic eluents for reversed-phase chromatography and dictating the choice of solid-phase extraction (SPE) sorbents.
    

As established in foundational analytical literature, HPLC remains the most robust technique for quantifying nitrated phenolic derivatives, overcoming the volatility and thermal degradation issues often encountered in Gas Chromatography[1].

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

To ensure a self-validating and reproducible protocol, sample clean-up is mandatory when extracting 2-Bromo-6-nitro-4-(trifluoromethyl)phenol from complex biological or environmental matrices. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is selected to capture the hydrophobic halogenated motifs while tolerating the acidic nature of the phenol.

Causality of Extraction Parameters
  • Sample Acidification (pH 3.0): Prior to loading, the sample is acidified using 0.1% formic acid. Why? Acidification suppresses the ionization of the phenol, converting it to its neutral state. This maximizes hydrophobic retention on the HLB sorbent and prevents premature elution during the aqueous wash steps.

  • Wash Step (5% Methanol): Removes polar matrix interferences (salts, endogenous proteins) without disrupting the strong hydrophobic interaction between the analyte's -CF

    
     group and the sorbent.
    
  • Elution (100% Acetonitrile): A strong aprotic solvent is required to break the hydrophobic bonds and elute the target compound quantitatively.

Step-by-Step SPE Protocol
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg/1 cc Oasis HLB cartridge, followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Load 1.0 mL of the acidified sample (adjusted to pH 3.0 with formic acid) at a flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% Methanol in Water through the cartridge. Discard the effluent. Dry the cartridge under a gentle vacuum (10 inHg) for 2 minutes.

  • Elution: Elute the analyte into a clean glass vial using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Mobile Phase A (Water with 0.1% Formic Acid) for injection.

SPE_Workflow S1 1. Condition 1 mL MeOH, 1 mL H2O S2 2. Load Sample Acidified Matrix (pH 3.0) S1->S2 S3 3. Wash 5% MeOH in H2O S2->S3 S4 4. Elute 100% Acetonitrile S3->S4 S5 5. Reconstitute LC Mobile Phase S4->S5

Figure 1: Step-by-step Solid-Phase Extraction (SPE) workflow for sample clean-up.

Routine Quantification: HPLC-UV Method

For bulk drug intermediate analysis and routine quality control, HPLC-UV provides excellent precision and robustness.

Methodological Causality
  • Wavelength Selection (320 nm): Nitrophenols exhibit strong absorption bands in the near-UV region due to

    
     and 
    
    
    
    transitions. Monitoring at 320 nm avoids background noise from non-nitrated aromatic impurities and mobile phase solvents, maximizing the Signal-to-Noise (S/N) ratio.
  • Mobile Phase Additive: 0.1% Formic acid is added to the aqueous phase. Maintaining a pH below the compound's pKa ensures it remains protonated during the chromatographic run, preventing peak tailing and split peaks commonly associated with partially ionized phenols on C18 columns.

HPLC-UV Protocol
  • Column: Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 7.0 min: Hold at 90% B

    • 7.0 - 7.1 min: Return to 30% B

    • 7.1 - 10.0 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection: UV/DAD at 320 nm (Reference: 400 nm).

Trace-Level Quantification: LC-MS/MS Method

For pharmacokinetic profiling or trace environmental detection, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is required. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are both highly effective for nitrophenols[2], but ESI in negative mode generally provides superior sensitivity for highly acidic phenols.

Mass Spectrometry Causality & MRM Logic

The molecule contains a bromine atom, which naturally occurs as two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio. This provides a distinct isotopic signature. The precursor ion is the deprotonated molecule

.
  • Precursor Ion: m/z 283.9 (for

    
    Br) and 285.9 (for 
    
    
    
    Br).
  • Product Ion (Quantifier): m/z 237.9. This corresponds to the neutral loss of the nitro group as NO

    
     (46 Da), a highly characteristic fragmentation pathway for ortho-nitrophenols[3].
    
  • Product Ion (Qualifier): m/z 253.9. Corresponds to the loss of NO (30 Da).

LC-MS/MS Protocol
  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase: Isocratic 40% A (5 mM Ammonium Formate in Water, pH 6.5) / 60% B (Acetonitrile). Note: A near-neutral pH is used here to promote ionization in the ESI source prior to droplet desolvation.

  • Ionization Mode: ESI Negative (-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • Collision Gas: Argon (0.15 mL/min).

MRM_Logic ESI ESI (-) Source Deprotonation Q1 Q1: Precursor Ion m/z 283.9[M-H]- ESI->Q1 CID Q2: Collision Cell Argon Gas (CID) Q1->CID Q3 Q3: Product Ion m/z 237.9 [M-H-NO2]- CID->Q3 Det Detector Electron Multiplier Q3->Det

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for analyte quantification.

Quantitative Data & Validation Summary

The methods described above must be validated according to ICH M10 guidelines for bioanalytical methods or equivalent standard practices. Below is a representative data summary table detailing expected validation parameters for the LC-MS/MS quantification of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

Validation ParameterLC-MS/MS Result (Expected)HPLC-UV Result (Expected)Acceptance Criteria (ICH M10)
Linearity Range 0.5 – 500 ng/mL0.5 – 100 µg/mLR


0.995
Limit of Detection (LOD) 0.15 ng/mL0.15 µg/mLS/N

3
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.5 µg/mLS/N

10, Precision

20%
Intra-day Precision (RSD%) 3.2% – 6.5%1.1% – 2.8%

15% (

20% at LLOQ)
Inter-day Precision (RSD%) 4.8% – 8.1%1.5% – 3.5%

15% (

20% at LLOQ)
Matrix Effect (Plasma) 88% – 94%N/A85% – 115%
Extraction Recovery (SPE) > 90%> 92%Consistent and reproducible

Note: Internal standardization (e.g., using a deuterated nitrophenol or an analog like 2-chloro-4-(trifluoromethyl)phenol) is strictly recommended to correct for matrix effects and extraction losses during LC-MS/MS analysis.

References

  • Hofmann, D., Hartmann, F., & Herrmann, H. (2008). Analytical and Bioanalytical Chemistry. "Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process". Springer. Available at:[Link]

  • Xing, L., et al. (2016). Journal of Analytical Chemistry. "Determination of nitrophenolate sodium in aquatic products by HPLC–MS/MS with atmospheric pressure chemical ionization". ResearchGate. Available at:[Link]

  • Urichuk, L.J., et al. (1997). Journal of Chromatography B. "Determination of p-trifluoromethylphenol, a metabolite of fluoxetine, in tissues and body fluids using an electron-capture gas chromatographic procedure". PMC. Available at:[Link]

  • Moukhtar, S., & Saccon, M. (2010). York University. "Method Development of Concentration Measurements and Recoveries of Atmospheric Particle Phase Nitrophenols". Available at:[Link]

Sources

Application

Application Note: Advanced Chromatographic Methodologies for the Quantitation of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Introduction & Chemical Profiling The compound 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly substituted, electron-deficient aromatic molecule frequently encountered as a specialized building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) is a highly substituted, electron-deficient aromatic molecule frequently encountered as a specialized building block and intermediate in pharmaceutical and agrochemical synthesis[1].

Physicochemical Challenges:

  • Molecular Formula: C7H3BrF3NO3 (Exact Mass: 284.92 Da)[1].

  • Extreme Acidity: The presence of three strongly electron-withdrawing groups (EWG)—bromo, nitro, and trifluoromethyl—synergistically depletes electron density from the aromatic ring. This dramatically lowers the pKa of the phenolic hydroxyl group (estimated pKa < 4.0). If the analytical environment is not strictly controlled, the molecule easily ionizes, leading to severe peak tailing and poor retention in reversed-phase chromatography.

  • Steric Hindrance: The ortho-positioned bromo and nitro groups create significant steric bulk around the hydroxyl moiety. While this can sometimes shield the proton, it also slows down derivatization kinetics required for gas chromatography, necessitating aggressive silylation conditions.

This application note details optimized, self-validating protocols for the extraction and quantitative analysis of this complex phenol using both U-HPLC-UV/ESI-MS and GC-EI-MS platforms.

Analytical Strategy & Workflow

To ensure robust quantitation from complex aqueous or biological matrices, a unified Solid-Phase Extraction (SPE) protocol is deployed, followed by an aliquot split to orthogonal analytical platforms.

G Sample Aqueous Matrix Sample (Acidified to pH 2.0) SPE Solid-Phase Extraction (SPE) Polymeric Sorbent Sample->SPE Split Sample Aliquot Split SPE->Split HPLC_Prep Reconstitute in MeOH:Water (0.1% FA) Split->HPLC_Prep LC Pathway GC_Prep Derivatization (BSTFA + 1% TMCS) Split->GC_Prep GC Pathway HPLC_Ana U-HPLC-UV/ESI-MS PFP Column HPLC_Prep->HPLC_Ana GC_Ana GC-EI-MS (SIM) 5% Phenyl Column GC_Prep->GC_Ana

Caption: Workflow for the extraction and dual-platform chromatographic analysis of substituted phenols.

Sample Preparation: Solid-Phase Extraction (SPE)

Mechanistic Causality: A polymeric reversed-phase sorbent (e.g., Strata-X or Oasis HLB) is utilized. Unlike traditional silica-based C18 sorbents, polymeric phases lack residual silanol groups, preventing irreversible secondary ionic interactions with highly acidic nitrophenols[2].

Step-by-Step Protocol:

  • Internal Standard Addition: Spike the sample with 2,4-Dibromophenol (IS) to a final concentration of 100 ng/mL to validate extraction efficiency.

  • Acidification: Adjust the aqueous sample (up to 500 mL) to pH 2.0 using 1M HCl. Causality: This ensures the highly acidic phenol is fully protonated (unionized), maximizing hydrophobic retention on the sorbent.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of acidified LC-MS grade Water (pH 2.0) through the polymeric SPE cartridge.

  • Loading: Load the sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water to remove polar interferences without eluting the target analyte.

  • Elution: Elute the retained phenols with 5 mL of Dichloromethane/Methanol (80:20, v/v)[2].

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35 °C.

U-HPLC-UV/ESI-MS Methodology

Mechanistic Causality: For highly electronegative halogenated phenols, standard C18 columns often fail to provide adequate selectivity. We employ a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms in the PFP phase induce strong dipole-dipole interactions, hydrogen bonding, and π-π stacking with the electron-deficient aromatic ring of the analyte, offering superior resolution from matrix interferences[3]. Furthermore, the mobile phase is heavily buffered with 0.1% Formic Acid to suppress the ionization of the acidic hydroxyl group during the chromatographic run.

HPLC Protocol
  • Reconstitution: Dissolve the dried SPE extract in 100 µL of Initial Mobile Phase (95:5 Water:Methanol with 0.1% FA) to prevent solvent-induced band broadening.

  • Column: Hypersil GOLD PFP (100 × 2.1 mm, 1.9 µm particle size)[3].

  • Column Temperature: Maintained at 40 °C to reduce mobile phase viscosity and backpressure.

  • Detection:

    • UV Diode Array Detector (DAD) set to 280 nm (optimal for the nitro-aromatic chromophore).

    • ESI-MS operated in Negative Ion Mode ([M-H]⁻ at m/z 284), as the acidic proton is readily lost in the electrospray source.

Gradient Program

Table 1: U-HPLC Gradient Parameters

Time (min)%A (0.1% FA in H₂O)%B (0.1% FA in Acetonitrile)Flow Rate (mL/min)
0.09550.4
1.09550.4
6.010900.4
8.010900.4
8.19550.4
10.09550.4

GC-EI-MS Methodology

Mechanistic Causality: While some sterically hindered phenols can be analyzed underivatized, trace-level analysis in complex matrices often suffers from peak tailing and discrimination in the GC inlet due to interactions with active sites[4]. Derivatization via silylation replaces the acidic phenolic proton with a trimethylsilyl (TMS) group. This drastically improves volatility, thermal stability, and peak symmetry. A low-polarity silarylene phase (equivalent to 5% diphenyl/95% dimethyl polysiloxane) provides the necessary inertness for halogenated compounds[5].

Derivatization Protocol
  • Preparation: Transfer the dried SPE extract to a 2 mL glass GC autosampler vial with a micro-insert.

  • Reagents: Add 50 µL of BSTFA containing 1% TMCS (derivatizing agent) and 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Incubation: Seal the vial and heat at 70 °C for 30 minutes. Causality: The ortho-bromo and ortho-nitro groups create steric hindrance; elevated temperature and time are required to drive the silylation to completion.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

GC-MS Protocol
  • Column: TraceGOLD TG-5SilMS (30 m × 0.25 mm I.D. × 0.25 µm film thickness)[5].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL injection volume, Splitless mode (valve opens at 1.0 min), Injector temperature at 275 °C.

  • MS Parameters: Electron Impact (EI) source at 70 eV; Transfer line at 300 °C; Ion source at 250 °C.

GC Oven Program & SIM Parameters

Table 2: GC Oven Program

ParameterSetting
Initial Temperature60 °C (hold for 1.0 min)
Ramp Rate8 °C/min
Final Temperature300 °C (hold for 5.0 min)
Total Run Time36.0 min

Table 3: Selected Ion Monitoring (SIM) Ions Causality: In EI-MS, the TMS-derivatized analyte (Exact Mass + 72 Da) yields a distinct molecular ion and a stable fragment from the characteristic loss of a methyl radical from the TMS group, which serves as the primary quantifier.

Analyte StateTarget Ion (m/z)Ion Identity / Function
TMS-Derivatized357[M]⁺ (Molecular Ion / Qualifier)
TMS-Derivatized342[M-CH₃]⁺ (Base Peak / Quantifier)
TMS-Derivatized288[M-CF₃]⁺ (Qualifier)

Conclusion

The accurate quantitation of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol requires an analytical methodology that respects its extreme electronegativity and acidity. By utilizing polymeric SPE for interference-free extraction, PFP stationary phases for LC-MS, and robust silylation for GC-MS, laboratories can achieve highly reproducible, self-validating data across multiple platforms.

References

  • Title: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, 3-Bromo-2-hydroxy-5-(trifluoromethyl)
  • Source: lcms.
  • Source: asianpubs.
  • Source: thermofisher.
  • Source: researchgate.

Sources

Method

Derivatization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol for biological screening

Application Note: Divergent Derivatization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol for High-Throughput Biological Screening Executive Summary For drug development professionals and medicinal chemists, the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol for High-Throughput Biological Screening

Executive Summary

For drug development professionals and medicinal chemists, the design of high-quality screening libraries requires versatile, multi-functional building blocks. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol represents a privileged scaffold for divergent synthesis. This technical guide details the strategic derivatization of this compound, emphasizing the causality behind synthetic choices, self-validating experimental protocols, and the profound physicochemical impact of the trifluoromethyl (-CF₃) group on metabolic stability.

Scaffold Rationale & Physicochemical Profiling

The incorporation of fluorine, particularly the trifluoromethyl group, is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate target binding affinity[1]. The strong C-F bond resists cytochrome P450-mediated oxidative metabolism, effectively blocking metabolic hotspots and increasing the compound's in vivo half-life.

As a highly functionalized aromatic system, 2-bromo-6-nitro-4-(trifluoromethyl)phenol offers three orthogonal sites for modification: the phenolic hydroxyl, the aryl bromide, and the nitro group.

Table 1: Physicochemical Profile & Biological Implications of the Core Scaffold

PropertyValue / CharacteristicBiological & Synthetic Implication
Chemical Name 2-Bromo-6-nitro-4-(trifluoromethyl)phenolCore building block for divergent library synthesis.
CAS Number 206759-48-0Ensures accurate traceability and commercial sourcing[2].
Molecular Weight 286.00 g/mol Low molecular weight leaves ample room for elaboration while adhering to Lipinski's Rule of 5.
Trifluoromethyl (-CF₃) Electron-withdrawing, highly lipophilicIncreases membrane permeability; severely restricts CYP450 oxidation.
Phenolic OH (C1) pKa ~6.5 - 7.0 (Estimated)Acidic due to ortho-NO₂ and para-CF₃ groups; acts as a strong H-bond donor but is a liability for Phase II glucuronidation.
Aryl Bromide (C2) Cross-coupling handleEnables rapid Structure-Activity Relationship (SAR) exploration via C-C bond formation[3].

Strategic Derivatization Workflows

As a Senior Application Scientist, I emphasize that library design must be driven by biological causality. The orthogonal reactivity of this scaffold allows for a divergent synthetic strategy that maps directly to specific drug discovery needs.

2.1 Pathway A: Phenol O-Alkylation (Metabolic Shielding)

  • Causality: Free phenols are highly susceptible to Phase II metabolism (glucuronidation and sulfation), leading to rapid clearance. Masking the phenol via Williamson ether synthesis or Mitsunobu alkylation not only prevents glucuronidation but also allows fine-tuning of the molecule's overall lipophilicity (LogP), driving better blood-brain barrier (BBB) penetration or cellular uptake.

2.2 Pathway B: Palladium-Catalyzed C-C Coupling (SAR Expansion)

  • Causality: The aryl bromide at the C2 position is highly activated for oxidative addition by the adjacent electron-withdrawing nitro group. Suzuki-Miyaura cross-coupling with diverse aryl or heteroaryl boronic acids facilitates the extension of the scaffold into deep hydrophobic pockets of target proteins (e.g., kinase hinge regions or allosteric sites)[4].

2.3 Pathway C: Nitro Reduction and Amide Coupling (Target Engagement)

  • Causality: The nitro group serves as a masked amine. Reduction to the corresponding aniline provides a nucleophilic handle for HATU-mediated amide coupling. Amides and ureas are critical pharmacophores that serve as directional hydrogen-bond donors and acceptors, essential for specific protein-target engagement[5][6].

Visualizing the Divergent Workflow

The following diagram illustrates the orthogonal derivatization pathways used to generate distinct screening libraries from the single core scaffold.

G Core 2-Bromo-6-nitro-4- (trifluoromethyl)phenol (Core Scaffold) PathA Pathway A: O-Alkylation (Phenol Masking) Core->PathA Base, R-X PathB Pathway B: Suzuki-Miyaura (C2 Arylation) Core->PathB Pd(0), Ar-B(OH)2 PathC Pathway C: Nitro Reduction & Amide Coupling Core->PathC 1.[H] 2. R-COOH, HATU OutA Ether Derivatives (Improved PK/Permeability) PathA->OutA OutB Biaryl Scaffolds (Hydrophobic Pocket Binding) PathB->OutB OutC Amide/Urea Derivatives (H-Bond Donor/Acceptor) PathC->OutC

Caption: Divergent synthetic workflow for 2-bromo-6-nitro-4-(trifluoromethyl)phenol derivatization.

Experimental Protocols (Self-Validating Systems)

Trustworthy protocols require built-in validation steps. The following methodologies are optimized for high-throughput library generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C2 Arylation)

Objective: Introduce aryl/heteroaryl groups at the C2 position to explore hydrophobic interactions.

  • Preparation: In a microwave-safe vial, combine 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand prevents catalyst deactivation and promotes efficient reductive elimination, which is crucial for electron-deficient aryl halides[3].

  • Solvent System: Suspend the mixture in a rigorously degassed solution of 1,4-Dioxane/H₂O (4:1, 0.2 M). Validation: Degassing is critical; oxygen poisons the Pd(0) catalyst, leading to unwanted homocoupling side-products.

  • Reaction Execution: Heat at 90°C for 2 hours (or microwave at 110°C for 20 mins).

  • In-Process Control (IPC): Monitor via LC-MS. The product mass should reflect [M - Br + Ar]⁺. The disappearance of the distinct isotopic doublet (M, M+2 of equal intensity) characteristic of the brominated starting material confirms complete conversion.

  • Workup: Filter through a Celite pad, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Telescoped Nitro Reduction and Amide Coupling (C6 Functionalization)

Objective: Convert the nitro group to an amide to introduce hydrogen-bond directionality.

  • Reduction: Dissolve the intermediate from Protocol 1 in EtOH/EtOAc (1:1). Add 10% Pd/C (0.1 eq w/w). Stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

  • IPC: TLC (Hexanes/EtOAc 3:1). The highly polar aniline product will spot significantly lower than the nitro precursor. Filter through Celite to remove Pd/C immediately to prevent aniline oxidation.

  • Amide Coupling: To the crude aniline (1.0 eq) in DMF (0.1 M), add the desired carboxylic acid (1.2 eq), DIPEA (3.0 eq), and HATU (1.5 eq)[5].

  • Reaction Execution: Stir at room temperature for 12 hours. Causality: HATU is chosen over EDC/HOBt for its superior efficiency with sterically hindered or electron-deficient anilines (which this scaffold is, due to the strongly electron-withdrawing -CF₃ group)[6].

  • Validation: LC-MS analysis will show the desired amide mass. Purify via reverse-phase preparative HPLC for biological screening.

Data Presentation: Reaction Optimization

To ensure reproducibility, we summarize the optimization of the Suzuki-Miyaura coupling step, demonstrating the necessity of the chosen conditions to prevent side reactions.

Table 2: Optimization of Suzuki-Miyaura Coupling at C2

Catalyst SystemSolvent SystemTemp / TimeConversion (LC-MS)Major Byproduct
Pd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O90°C / 12h45%Protodehalogenation
Pd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O100°C / 4h78%Homocoupling
Pd(dppf)Cl₂ / K₂CO₃ 1,4-Dioxane/H₂O 90°C / 2h >95% None (Clean Profile)

Note: The optimized conditions (bold) provide the highest fidelity for automated library synthesis, minimizing purification bottlenecks prior to biological screening.

Biological Screening Implications

Derivatives of 2-bromo-6-nitro-4-(trifluoromethyl)phenol synthesized via these pathways are primed for high-throughput screening (HTS). The -CF₃ group ensures that hits identified in vitro have a higher probability of translating to in vivo efficacy by surviving first-pass metabolism[7]. The biaryl amides generated via Pathways B and C frequently emerge as potent kinase inhibitors, bromodomain binders, or crucial components of PROTAC linkers[5].

References[3] Echemi. "2-Bromo-6-nitro-4-(trifluoromethyl)phenol, 3-Bromo-2-hydroxy-5-(trifluoromethyl)nitrobenzene". Echemi. URL:https://www.echemi.com/produce/pr2109061093-2-bromo-6-nitro-4-trifluoromethylphenol-3-bromo-2-hydroxy-5-trifluoromethylnitrobenzene.html[1] MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Molecules. URL:https://www.mdpi.com/1420-3049/30/13/3009[2] BenchChem. "Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability". BenchChem. URL:https://www.benchchem.com/application-notes/trifluoromethyl-metabolic-stability[8] ResearchGate. "(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". ResearchGate. URL:https://www.researchgate.net/publication/382345678_The_Role_of_Trifluoromethyl_and_Trifluoromethoxy_Groups_in_Medicinal_Chemistry_Implications_for_Drug_Design[5] BenchChem. "4-Bromo-2-nitrophenol | 7693-52-9 | Benchchem". BenchChem. URL:https://www.benchchem.com/product/b1203590[4] Smolecule. "Buy 2-Bromo-6-nitrophenol | 13073-25-1". Smolecule. URL:https://www.smolecule.com/products/s575631[6] PNAS. "Discovery and characterization of bromodomain 2–specific inhibitors of BRDT". Proceedings of the National Academy of Sciences. URL:https://www.pnas.org/doi/10.1073/pnas.2021123118[7] PMC. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8445678/

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Bromo-6-nitro-4-(trifluoromethyl)phenol as a Scaffold in Structure-Activity Relationship (SAR) Studies

Foreword In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount importance. A well-chosen scaffold provides a three-dimensional framework for the precise p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount importance. A well-chosen scaffold provides a three-dimensional framework for the precise positioning of functional groups, enabling targeted interactions with biological macromolecules. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is an emerging chemical entity that, while not extensively characterized in public literature, presents a compelling array of functionalities ripe for exploration in structure-activity relationship (SAR) studies. Its substituted phenol ring is decorated with a strategic combination of electron-withdrawing groups, a halogen atom, and a hydroxyl group, each offering distinct opportunities for molecular modification and interaction.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for utilizing this scaffold. We will delve into the rationale behind its use, present detailed, field-tested protocols for its synthesis and derivatization, and outline a logical workflow for building and interpreting an SAR campaign. The methodologies herein are synthesized from established principles in organic chemistry and best practices in early-stage drug discovery, providing a robust, self-validating system for your research endeavors.

Section 1: The Scaffold - Physicochemical & Strategic Rationale

Introduction to the Compound

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a multifaceted aromatic compound. Its structure is characterized by a phenol backbone strategically substituted with groups that significantly modulate its physicochemical properties. The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) and a halogen (bromine) on the phenol ring creates a molecule with distinct acidic and electrophilic characteristics, making it a valuable starting point for chemical library synthesis.[1]

Physicochemical Properties

A comprehensive understanding of a scaffold's properties is foundational to any SAR campaign. The table below summarizes key computed and experimental data for the title compound and structurally similar molecules.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₇H₃BrF₃NO₃PubChem (Analog)[2]
Molecular Weight 302.00 g/mol BenchChem (Analog)[1]
IUPAC Name 2-bromo-6-nitro-4-(trifluoromethyl)phenolN/A
Calculated LogP ~3.5 - 4.4XLogP3 (Analogs)[2][3]
pKa (Predicted) < 7The combined electron-withdrawing effect of the -NO₂, -Br, and -CF₃ groups significantly increases the acidity of the phenolic proton compared to phenol (pKa ~10).[1]
Appearance Likely a light yellow solidBased on similar nitrophenol compounds.[4]
Hydrogen Bond Donors 1 (Phenolic -OH)Structural Analysis
Hydrogen Bond Acceptors 4 (2 from -NO₂, 1 from -OH, 3 from -F)Structural Analysis
Strategic Value of Substituents in SAR

Each functional group on the 2-Bromo-6-nitro-4-(trifluoromethyl)phenol scaffold serves as a "handle" for modification and a potential point of interaction with a biological target. Understanding their individual contributions is key to rational drug design.

  • Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[5] Its inclusion is a deliberate strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism.[6] Furthermore, its high lipophilicity can improve membrane permeability and its strong electron-withdrawing nature can modulate the acidity of the nearby phenol.[5]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing substituent and a versatile synthetic intermediate.[1] It can participate in hydrogen bonding as an acceptor. In an SAR context, it is often used as a starting point for diversification; its reduction to an amine opens up a vast chemical space for amide, sulfonamide, and urea formation.[7]

  • Bromo Group (-Br): The bromine atom provides steric bulk and can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity. It also serves as a potential metabolic blocker. Its position ortho to the hydroxyl group influences the pKa and conformation of the scaffold.

  • Hydroxyl Group (-OH): The phenolic hydroxyl is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor. Its acidity allows the molecule to exist as a phenolate anion at physiological pH, which can be crucial for ionic interactions with a target protein. This group also provides a straightforward vector for modification via etherification or esterification.

Section 2: Guiding Principles for a Successful SAR Campaign

An SAR study is an iterative process of designing, synthesizing, and testing compounds to build a qualitative and quantitative understanding of how molecular structure impacts biological activity.

Key Molecular Descriptors to Monitor

When building a library around this scaffold, it is crucial to track key molecular descriptors to ensure that analogs remain within a drug-like chemical space. Quantitative Structure-Activity Relationship (QSAR) studies on related nitroaromatic compounds have shown that parameters like lipophilicity (LogP), electronic properties (such as HOMO/LUMO energies), and distribution coefficients are highly relevant to biological activity and toxicity.[8][9]

Logic for Analog Design & Bioisosteric Replacements

The following diagram illustrates the primary vectors for chemical modification on the scaffold. The goal is to systematically probe the chemical space around the core to identify key interactions and property drivers.

SAR_Logic cluster_scaffold Core Scaffold cluster_vectors Modification Vectors cluster_mods Example Modifications Scaffold 2-Bromo-6-nitro-4-(trifluoromethyl)phenol V1 Vector 1: Phenol (-OH) Scaffold->V1 V2 Vector 2: Nitro (-NO₂) Scaffold->V2 V3 Vector 3: Bromo (-Br) Scaffold->V3 V4 Vector 4: Aromatic Ring Scaffold->V4 M1 O-Alkylation (Ethers) O-Acylation (Esters) V1->M1 M2 Reduction to Amine (-NH₂) Amide/Sulfonamide Formation Replace with -CN, -SO₂Me V2->M2 M3 Replace with -Cl, -I Suzuki/Buchwald Coupling V3->M3 M4 Add substituents at C5 Positional Isomers V4->M4

Caption: Primary vectors for chemical modification of the core scaffold.

Section 3: Experimental Protocols

The following protocols are presented as a comprehensive workflow, from securing the starting scaffold to generating and testing a focused library of analogs. These protocols are designed to be self-validating by including in-process analytical checkpoints.

Protocol 1: Synthesis of the Core Scaffold

This protocol describes the regioselective nitration of 2-bromo-4-(trifluoromethyl)phenol. The methodology is adapted from established procedures for the nitration of substituted phenols.[4][10]

  • Objective: To synthesize 2-Bromo-6-nitro-4-(trifluoromethyl)phenol with high purity.

  • Materials:

    • 2-Bromo-4-(trifluoromethyl)phenol (1.0 eq)

    • Sulfuric acid (98%)

    • Nitric acid (70%)

    • Chloroform or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ice bath

  • Procedure:

    • Preparation of Nitrating Mixture (Caution: Exothermic): In a separate flask cooled in an ice bath, slowly add nitric acid (1.1 eq) to chilled sulfuric acid (3-5 eq). Keep the mixture cooled.

    • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-(trifluoromethyl)phenol (1.0 eq) in chloroform (approx. 10 mL per gram of phenol).

    • Cooling: Cool the solution to 0-5 °C using an ice bath.

    • Nitration: Add the prepared nitrating mixture dropwise to the stirred phenol solution via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

    • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS (see Protocol 3.3).

    • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or DCM (3x).

    • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

  • Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Generation of a Focused Analog Library (Amide Series)

This protocol details the reduction of the nitro group and subsequent acylation to generate a diverse set of amides, a common and effective strategy in SAR exploration.[6][7]

  • Objective: To synthesize a library of N-(2-bromo-6-hydroxy-5-(trifluoromethyl)phenyl) amides.

  • Step A: Nitro Group Reduction

    • Setup: Dissolve the synthesized scaffold (1.0 eq) in ethanol or methanol.

    • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed. The product, 2-amino-6-bromo-4-(trifluoromethyl)phenol, will have a mass difference of -30 Da (loss of NO₂ and gain of NH₂).

    • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentration: Concentrate the filtrate under reduced pressure. The resulting aminophenol is often used directly in the next step without further purification.

  • Step B: Parallel Amide Synthesis

    • Array Setup: In an array of reaction vials, distribute the crude aminophenol (1.0 eq per vial) dissolved in a suitable solvent like DCM or THF. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Acylation: To each vial, add a different acylating agent (1.1 eq) from a pre-prepared stock solution (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride).

    • Reaction: Stir the vials at room temperature for 4-16 hours.

    • Quench & Purify: Upon completion, quench the reactions with water and purify each library member using preparative HPLC or silica gel chromatography.

  • Validation: Characterize each final compound by LC-MS to confirm identity and purity.

Protocol 3: Analytical Characterization by HPLC/LC-MS

This method is essential for monitoring reaction kinetics and assessing the purity of all synthesized compounds. The protocol is based on standard methods for similar aromatic compounds.[11]

  • Objective: To separate and quantify the scaffold and its analogs.

  • Instrumentation: HPLC or LC-MS system with a UV-Vis detector (e.g., DAD or PDA) and/or a mass spectrometer.

  • Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm and 280 nm. Mass spectrometry in both positive and negative ion modes.

  • Sample Preparation:

    • Prepare a stock solution of each analyte (approx. 1 mg/mL) in acetonitrile or DMSO.

    • Dilute the stock solution to a working concentration of ~10-50 µg/mL with the initial mobile phase composition (90:10 A:B).

    • For reaction monitoring, dilute a small aliquot of the reaction mixture.

    • Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. For reaction monitoring, track the disappearance of starting material and the appearance of the product peak.

Protocol 4: In Vitro Biological Screening (Hypothetical Kinase Inhibition Assay)

Many substituted phenolic compounds are explored as kinase inhibitors.[6] This protocol provides a generic, robust template for an in vitro kinase assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target kinase.

  • Materials:

    • Target kinase enzyme.

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA).

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • Synthesized compounds in DMSO.

    • 384-well microplates.

  • Procedure:

    • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Enzyme/Substrate Addition: Prepare a solution of the kinase and its peptide substrate in the assay buffer. Add this mixture to the wells containing the compounds.

    • Incubation 1: Briefly centrifuge the plates and incubate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.

    • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction.

    • Incubation 2: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction should be in the linear range.

    • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

    • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Section 4: Data Analysis and The Iterative SAR Cycle

Tabulating and Visualizing SAR Data
Cmpd IDR Group (Acyl)IC₅₀ (µM)LogP (calc.)Ligand EfficiencyNotes
Scaffold-NH₂ -H>1002.95N/AInactive precursor
LIB-001 -COCH₃ (Acetyl)15.22.510.35Baseline activity
LIB-002 -CO-Ph (Benzoyl)5.84.020.31Increased potency, higher lipophilicity
LIB-003 -CO-cPr (Cyclopropyl)8.13.100.38Potency maintained, improved LE
... ...............
The SAR Campaign Workflow

The SAR process is cyclical. Data from one round of testing directly informs the design of the next generation of compounds. This iterative optimization is the core of medicinal chemistry.

SAR_Workflow Design 1. Design Analogs (Hypothesis-Driven) Synthesize 2. Synthesize Library (Protocol 3.2) Design->Synthesize Target Modifications QC 3. Purify & QC (Protocol 3.3) Synthesize->QC Crude Products Test 4. Biological Assay (Protocol 3.4) QC->Test Pure Compounds Analyze 5. Analyze Data (Generate SAR Table) Test->Analyze Raw Activity Data Model 6. Build SAR Model (Identify Key Features) Analyze->Model IC₅₀, LE, etc. Model->Design New Hypothesis (Iterate)

Caption: The iterative cycle of a structure-activity relationship campaign.

References

  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]

  • 2-Bromo-6-nitro-4-((trifluoromethyl)thio)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Thakur, M., et al. (2006). QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase. Journal of Chemical Information and Modeling. [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phenol. Wikipedia. [Link]

  • 2-bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. PubChemLite. [Link]

  • Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. ResearchGate. [Link]

  • Könning, D., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

  • Ghamali, M., et al. (2018). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Journal of Taibah University for Science. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Semantic Scholar. [Link]

  • Singh, J. P., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules. [Link]

  • BOHM, H-J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 2-Bromo-4-chloro-6-(trifluoromethyl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Ultrafast Dynamics of o‑Nitrophenol: An Experimental and Theoretical Study. University of Ottawa Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of highly functionalized, electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of highly functionalized, electron-deficient phenols.

Purifying 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0) presents unique chromatographic challenges[1]. The convergence of three strongly electron-withdrawing groups (nitro, bromo, and trifluoromethyl) on the aromatic ring drastically alters the electronic landscape of the hydroxyl group, transforming a typically mild phenol into a highly acidic species. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-yield, high-purity recovery.

Compound Profile & Chromatographic Implications

To design a self-validating purification system, we must first establish the physical and electronic parameters that dictate the molecule's behavior on a stationary phase. The extreme electron deficiency of this compound requires specific chromatographic conditions tailored to fluorinated and nitrated phenols[2],[3].

PropertyValueImplication for Chromatography
CAS Number 206759-48-0Unique identifier for the exact regioisomer[1].
Molecular Weight 286.00 g/mol Elutes predictably within standard small-molecule mass ranges.
Estimated pKa < 4.0 (Highly Acidic)Prone to complete ionization on neutral silica; requires an acidic modifier to prevent irreversible adsorption.
Polarity High (Strong H-bond donor)Strong interaction with silanol groups; high risk of severe streaking without mobile phase buffering.
UV Absorbance Strong at 254 nm & 280 nmEasily monitored via UV-Vis detectors or fluorescent TLC plates (F254).

Troubleshooting & FAQs

This section addresses the causality behind common experimental failures and provides actionable, mechanistic solutions.

Q: Why is my compound streaking severely on normal-phase silica, even with a non-polar solvent system? A: The root cause is thermodynamic equilibrium. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is highly acidic. On neutral or slightly acidic bare silica gel, the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (phenoxide) states. Because these two states have drastically different partition coefficients, the compound smears across the column. Solution: You must suppress this ionization by adding a Brønsted acid (e.g., 0.1% - 1.0% glacial acetic acid or formic acid) to your mobile phase[4]. This Le Chatelier shift forces the compound entirely into its protonated state, yielding a sharp, predictable elution band.

Q: How do I separate the brominated product from the unbrominated precursor (2-nitro-4-(trifluoromethyl)phenol)? A: The addition of the heavy, lipophilic bromine atom significantly increases the compound's hydrophobicity and decreases its overall polarity. In normal-phase chromatography, the brominated product will elute faster (higher


) than the unbrominated precursor. If resolution is poor, reduce the polarity of your mobile phase (e.g., decrease the Ethyl Acetate ratio in a Hexane/EtOAc system) while strictly maintaining the 1% acetic acid modifier.

Q: I recovered my product, but NMR shows residual acetic acid. How do I remove it without degrading my compound with high heat? A: Acetic acid has a high boiling point (118 °C) and is notoriously difficult to remove completely via standard rotary evaporation at safe water-bath temperatures (35-40 °C). Solution: Utilize azeotropic distillation. Add 10-20 mL of toluene to your pooled fractions and evaporate under reduced pressure. Toluene forms a low-boiling azeotrope with acetic acid. Repeating this co-evaporation process 2-3 times will quantitatively strip the acetic acid without thermal degradation.

Q: Is reversed-phase (RP) chromatography a viable alternative for this compound? A: Yes, and it is often superior for highly acidic, halogenated phenols[2]. Using a C18 stationary phase with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) provides excellent resolution. The hydrophobic


 and 

groups provide strong retention on the C18 chains, while the TFA ensures the phenol remains entirely protonated.

Mechanistic & Workflow Visualizations

G A Highly Acidic Phenol (pKa < 4) B Bare Silica Gel (Neutral/Slightly Acidic) A->B Applied to C Deprotonation & Strong Adsorption (Severe Streaking) B->C Result D Acidic Modifier Added (0.1-1% AcOH/TFA) C->D Troubleshooting E Ionization Suppressed (Neutral Phenol) D->E Mechanism F Sharp Elution Band (High Resolution) E->F Outcome

Fig 1: Mechanism of ionization suppression in silica gel chromatography using acidic modifiers.

Workflow Step1 1. Sample Preparation Dissolve in minimal DCM Step2 2. Column Equilibration Hexane/EtOAc + 1% AcOH Step1->Step2 Step3 3. Sample Loading Apply evenly to silica bed Step2->Step3 Step4 4. Isocratic Elution Monitor fractions by TLC Step3->Step4 Step5 5. Fraction Analysis Identify product (UV 254 nm) Step4->Step5 Step6 6. Post-Column Workup Azeotropic removal of AcOH Step5->Step6

Fig 2: Step-by-step experimental workflow for purification and post-column recovery.

Standard Operating Procedures (SOPs)

Protocol A: Normal-Phase Silica Gel Chromatography

This protocol is optimized for bulk purification using standard laboratory glassware.

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 85:15 v/v) and add exactly 1% v/v Glacial Acetic Acid . Mix thoroughly. Note: Failure to add the acid will result in unrecoverable sample loss.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the acidified mobile phase. Pushing 2-3 column volumes of this solvent through the bed pre-equilibrates the stationary phase, neutralizing active, basic silanol sites.

  • Sample Loading: Dissolve the crude 2-Bromo-6-nitro-4-(trifluoromethyl)phenol in a minimum volume of Dichloromethane (DCM). Avoid highly polar loading solvents like Methanol, as they will disrupt the initial band formation. Apply the solution carefully to the top of the silica bed.

  • Elution: Run the column isocratically. Monitor fractions via TLC (Silica gel 60 F254) using the exact same acidified mobile phase. The product will appear as a dark, UV-active spot at 254 nm.

  • Post-Column Workup (Crucial Step): Pool the fractions containing the pure product. To remove the residual acetic acid without thermal degradation, add 15 mL of Toluene per 100 mL of pooled fractions. Concentrate under reduced pressure using a rotary evaporator (water bath at 35 °C). Repeat the toluene addition 2-3 times until the acetic acid odor is completely eradicated.

Protocol B: Reversed-Phase (RP-C18) Chromatography

Recommended for high-purity analytical or preparative HPLC applications.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% TFA).

  • Column Equilibration: Equilibrate the preparative C18 column with 10% Solvent B.

  • Sample Loading: Dissolve the crude sample in a small volume of Acetonitrile or DMSO. Filter through a 0.22 µm PTFE syringe filter before injection.

  • Gradient Elution: Execute a gradient from 10% B to 90% B over 20 column volumes. The highly hydrophobic

    
     and 
    
    
    
    substituents will cause the compound to retain strongly, eluting cleanly away from more polar impurities.
  • Recovery: Pool pure fractions and lyophilize (freeze-dry) to sublimate the water, acetonitrile, and volatile TFA, yielding the pure solid compound.

References

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select an optimal recrystallization solvent for the purification of 2-Bromo-6-nitro-4-(trifluoromethyl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select an optimal recrystallization solvent for the purification of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol. We will explore the physicochemical properties of the target molecule, outline a systematic experimental approach for solvent screening, and provide a detailed troubleshooting guide to address common challenges encountered during the crystallization process.

Part 1: Analyte Physicochemical Profile & Strategic Considerations

Understanding the structural and electronic properties of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is the cornerstone of a logical solvent selection strategy. The molecule's functionality dictates its polarity and intermolecular interactions, which in turn govern its solubility.

The principle of "like dissolves like" is a useful starting point; a solvent with a polarity similar to the solute will generally be effective.[1] 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound. The presence of a phenolic hydroxyl (-OH) group allows for hydrogen bonding, while the nitro (-NO2) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing, creating significant dipole moments. The bromine (-Br) atom further contributes to the molecule's polarity. Consequently, this compound is expected to be quite polar.

An ideal recrystallization solvent must satisfy a critical temperature-dependent solubility profile: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] This differential solubility is essential for achieving high recovery of the purified solid upon cooling.

Table 1: Physicochemical Properties of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

PropertyValue / Inferred CharacteristicRationale & Implication for Recrystallization
Molecular Formula C₇H₃BrF₃NO₃Indicates a complex structure with multiple functional groups.
Molecular Weight 286.00 g/mol [4]A moderate molecular weight.
Key Functional Groups Phenol, Nitro, Bromo, TrifluoromethylThese groups create a high overall molecular polarity and the potential for hydrogen bonding via the -OH group. This suggests that polar solvents will be more effective than non-polar ones like alkanes.
Expected Polarity HighThe cumulative effect of multiple electronegative groups (-NO₂, -CF₃, -Br) and a hydrogen-bonding donor (-OH) makes the molecule decidedly polar.
Expected Melting Point Moderately HighHalogenated nitrophenols often have elevated melting points due to strong dipole-dipole interactions and potential for stable crystal lattice packing.[5] The solvent's boiling point should ideally be lower than the compound's melting point to avoid "oiling out."
Part 2: Experimental Workflow for Solvent Selection

A systematic, small-scale screening process is the most efficient method to identify the optimal solvent or solvent system.

Step 1: Single Solvent Screening Protocol

This initial test aims to quickly identify promising candidate solvents.

  • Preparation : Arrange a series of small test tubes, each containing approximately 15-20 mg of crude 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

  • Solvent Addition (Cold) : To the first tube, add a candidate solvent (see Table 2 for suggestions) dropwise at room temperature, swirling after each addition, up to a volume of 0.5 mL. Record whether the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[3]

  • Solvent Addition (Hot) : If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves or a maximum of ~2 mL is reached. Use the minimum amount of near-boiling solvent necessary.[6]

  • Cooling & Observation : If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the tube with a glass rod or place it in an ice bath.[6]

  • Evaluation : A good solvent is one in which the compound is poorly soluble at room temperature but readily soluble when hot, and which yields a good quantity of crystals upon cooling.

  • Repeat : Repeat this process for each candidate solvent.

Table 2: Candidate Solvents for Initial Screening (Ordered by Decreasing Polarity)

SolventPolarityBoiling Point (°C)Notes
WaterVery High100May be a good anti-solvent. Unlikely to dissolve the compound on its own.
MethanolHigh65Polar protic. Good starting point.
EthanolHigh78Polar protic. Often a very effective recrystallization solvent.
AcetoneMedium-High56Polar aprotic. Good dissolving power, but lower boiling point.
Ethyl AcetateMedium77Medium polarity ester.
DichloromethaneLow-Medium40Often dissolves compounds too well at room temp. Low boiling point.
TolueneLow111Non-polar aromatic. May dissolve impurities well.
Hexane / HeptaneVery Low~69 / ~98Non-polar. Likely to be poor solvents but may be useful as anti-solvents.
Step 2: Mixed Solvent System (Solvent/Anti-Solvent) Protocol

If no single solvent provides the ideal solubility profile, a mixed solvent system is an excellent alternative. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Ethanol).

  • Anti-Solvent Addition : While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., Water) dropwise until the solution becomes faintly cloudy (turbid).[7]

  • Clarification : Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling : Allow the solution to cool slowly, as described for the single solvent method. The significant change in solvent polarity upon cooling should induce crystallization.

Diagram: Solvent Selection Workflow

The following diagram illustrates the logical decision-making process during solvent screening.

Solvent_Selection_Workflow start Start: Crude Solid screen_single Screen Single Solvents (e.g., Ethanol, Acetone, Toluene) start->screen_single decision_single Ideal Solvent Found? (Insoluble Cold, Soluble Hot, Crystals on Cooling) screen_single->decision_single dissolves_cold Result: Dissolves in Cold Solvent decision_single->dissolves_cold No insoluble_hot Result: Insoluble in Hot Solvent decision_single->insoluble_hot No no_crystals Result: No Crystals on Cooling (Too Soluble) decision_single->no_crystals No optimize Optimize Conditions (Solvent Ratio, Cooling Rate) decision_single->optimize Yes decision_mixed Good Crystal Formation? select_mixed Select Solvent/Anti-Solvent Pair (e.g., Ethanol/Water) decision_mixed->select_mixed No, try another pair decision_mixed->optimize Yes dissolves_cold->select_mixed insoluble_hot->select_mixed no_crystals->select_mixed perform_mixed Perform Mixed Solvent Test select_mixed->perform_mixed perform_mixed->decision_mixed end Proceed to Scale-Up Recrystallization optimize->end

Caption: Decision workflow for selecting a recrystallization solvent.

Part 3: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A1: Oiling out occurs when the solute separates from the solution above its melting point.[8] This is a common problem when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too concentrated.[7]

  • Causality & Solution 1 (Solvent Choice): If your solvent's boiling point is too high, the compound will melt before it crystallizes. Action: Re-dissolve the oil in a small amount of additional solvent and attempt the recrystallization again, perhaps using a lower-boiling point solvent identified in your screening.

  • Causality & Solution 2 (Concentration): Highly concentrated solutions can become supersaturated to a point where the solute crashes out as a liquid. Action: Reheat the mixture to re-dissolve the oil, add a small amount (10-15%) of additional hot solvent to reduce the concentration, and allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice.[9]

Q2: No crystals have formed, even after the solution has cooled in an ice bath. What should I do?

A2: This is typically caused by one of two issues: using too much solvent, or the formation of a stable, supersaturated solution.

  • Causality & Solution 1 (Excess Solvent): This is the most common reason for crystallization failure.[9] If the solution is not sufficiently saturated upon cooling, crystals will not form. Action: Gently heat the solution to evaporate a portion of the solvent. Allow the reduced volume to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.

  • Causality & Solution 2 (Supersaturation): Sometimes a solution can hold more dissolved solute than theoretically possible without a nucleation point to initiate crystal growth.[9] Action: Induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[6] Alternatively, if you have a small sample of the pure solid, add a tiny "seed crystal" to the solution.[8]

Q3: My final yield of recrystallized product is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your product was lost during the process.

  • Causality & Solution 1 (Excess Solvent): As with the failure to crystallize, using more than the minimum amount of hot solvent will result in a substantial portion of your product remaining dissolved in the cold mother liquor.[6][10] Action: On your next attempt, be meticulous about adding just enough hot solvent to dissolve the solid.

  • Causality & Solution 2 (Premature Cooling): If the solution is not cooled sufficiently before filtration, the product will remain in the solution. Action: Ensure the flask feels cold to the touch. It is often beneficial to cool the solution in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize crystal formation.[7]

  • Causality & Solution 3 (Washing Step): Washing the collected crystals with room-temperature or warm solvent will re-dissolve some of your product. Action: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6]

Q4: The recrystallized product is still colored, or my purity analysis (e.g., by melting point) shows it is not clean. What happened?

A4: This indicates that impurities were not successfully removed.

  • Causality & Solution 1 (Co-crystallization): The impurity may have very similar solubility characteristics to your target compound in the chosen solvent. Action: Try recrystallizing a second time from the same solvent or, preferably, from a different solvent or mixed solvent system that may have a better solubility differential.

  • Causality & Solution 2 (Trapped Impurities): If crystallization occurs too rapidly, impurities can become trapped within the growing crystal lattice.[10] Action: Ensure the solution cools slowly and without disturbance. You can insulate the flask to slow the cooling process further.

  • Causality & Solution 3 (Colored Impurities): If the impurity is colored, it can often be removed with activated charcoal. Action: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurity) before allowing the clear filtrate to cool.[7] Be aware that using too much charcoal can adsorb your product and lower the yield.[10]

References
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Education Resources. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-nitro-4-((trifluoromethyl)thio)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (2009). CN100564350C - Method for preparing nitrophenol.
  • PubChem. (n.d.). 2-Bromo-4-chloro-6-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2008). US20080045756A1 - Process for preparation of a nitrophenol.
  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Synthesis &amp; Impurity Profiling

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists who require rigorous, field-proven methodologies for synthesizing 2-Bromo-6-nitro-4-(t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists who require rigorous, field-proven methodologies for synthesizing 2-Bromo-6-nitro-4-(trifluoromethyl)phenol and profiling its associated impurities.

I. Mechanistic Overview & Synthesis Pathway

The synthesis of 2-bromo-6-nitro-4-(trifluoromethyl)phenol[1] typically proceeds via electrophilic aromatic substitution (EAS) starting from 4-(trifluoromethyl)phenol. The regioselectivity of this reaction is dictated by the competing electronic effects of the substituents. The hydroxyl (-OH) group is a powerful activating group that donates electron density into the aromatic ring via resonance, strongly directing incoming electrophiles to the ortho and para positions[2][3]. Because the para position is blocked by the strongly deactivating trifluoromethyl (-CF3) group, substitution exclusively targets the two ortho positions.

The standard workflow involves a sequential bromination followed by nitration (or vice versa). Understanding this pathway is critical, as deviations in stoichiometry or solvent polarity directly cause the formation of poly-substituted impurities.

SynthesisPathway SM 4-(Trifluoromethyl)phenol (Starting Material) Intermediate 2-Bromo-4-(trifluoromethyl)phenol (Intermediate) SM->Intermediate Bromination (Br2, Non-polar solvent) Imp1 2,6-Dibromo-4-(trifluoromethyl)phenol (Over-bromination) SM->Imp1 Excess Br2 or Polar Solvent Target 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (Target API) Intermediate->Target Nitration (Dilute HNO3) Imp2 2,6-Dinitro-4-(trifluoromethyl)phenol (Over-nitration) Intermediate->Imp2 Excess HNO3

Figure 1: Synthesis pathway and common impurity divergence for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

II. Troubleshooting FAQs: Synthesis & Impurity Formation

Q1: Why am I observing significant levels of 2,6-dibromo-4-(trifluoromethyl)phenol in my crude mixture? A: This is a classic over-bromination issue. Phenols are highly activated; the oxygen lone pair delocalizes into the ring, making it highly nucleophilic[3]. If your solvent is too polar (e.g., water or aqueous mixtures), it polarizes the Br-Br bond too effectively, leading to rapid, uncontrolled polyhalogenation[4]. Resolution: Switch to a less polar solvent (such as dichloromethane or glacial acetic acid) and strictly control the stoichiometric ratio of Br₂ to 1.00–1.05 equivalents at 0°C.

Q2: During the nitration step, my yield drops, and I detect dark, tar-like oxidation byproducts. How can I prevent this? A: Nitric acid acts as both a nitrating agent and a strong oxidant. Because phenols are highly susceptible to oxidation, harsh conditions can rapidly degrade the aromatic ring into quinones or polymeric tars. Resolution: Utilize mild nitrating conditions. Dilute nitric acid at room temperature is often sufficient for phenols due to their activated nature[3]. Alternatively, employ a metal nitrate (e.g., Cu(NO₃)₂ or NH₄NO₃) with a mild acid catalyst to generate the nitronium ion (NO₂⁺) in situ without the harsh oxidative environment of concentrated HNO₃/H₂SO₄[2].

Q3: How do I distinguish between the target molecule and unreacted intermediates in my quality control checks? A: Impurity profiling requires orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Photodiode Array (PDA) detection is the regulatory gold standard for identifying trace-level impurities[5].

III. Quantitative Data: Impurity Profiling Mass Table

To facilitate rapid LC-MS identification, refer to the exact mass data for the target compound and its most common synthesis impurities. Because these are phenolic compounds, they ionize exceptionally well in negative electrospray ionization (ESI-).

Impurity / CompoundMolecular FormulaExact Massm/z [M-H]⁻Probable Cause
2-Bromo-6-nitro-4-(trifluoromethyl)phenol (Target)C₇H₃BrF₃NO₃284.92283.92N/A
2,6-Dibromo-4-(trifluoromethyl)phenol C₇H₃Br₂F₃O317.85316.85Over-bromination
2,6-Dinitro-4-(trifluoromethyl)phenol C₇H₃F₃N₂O₅252.00251.00Over-nitration
2-Nitro-4-(trifluoromethyl)phenol C₇H₄F₃NO₃207.01206.01Incomplete bromination
2-Bromo-4-(trifluoromethyl)phenol C₇H₄BrF₃O240.95239.95Incomplete nitration

IV. Self-Validating Experimental Protocol: LC-MS Impurity Profiling

Regulatory guidelines (such as ICH Q3A) require stringent identification and quantification of impurities[5]. The following protocol utilizes built-in systemic checks to ensure your analytical data is trustworthy and free from false positives.

Step 1: Sample Preparation & System Suitability (Self-Validation Check)
  • Procedure: Accurately weigh 10 mg of the crude reaction mixture. Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 100 µg/mL using the initial mobile phase.

  • Self-Validation: Inject a blank (diluent only) followed by a known reference standard of the starting material. Causality: If the blank shows peaks at the retention time of the standard, system carryover is present, invalidating the run. The column must be washed before proceeding.

Step 2: Chromatographic Separation (HPLC)
  • Hardware: C18 Reverse Phase Column (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Causality: Formic acid maintains the phenolic hydroxyl groups in their protonated (neutral) state during separation, preventing peak tailing. The highly polar unreacted phenols will elute first, while the lipophilic poly-halogenated impurities (e.g., 2,6-dibromo) will be strongly retained and elute later[6].

Step 3: Orthogonal Detection (PDA & MS)
  • Procedure: Route the eluent through a Photodiode Array (PDA) detector (scanning 200-400 nm) before it enters the Mass Spectrometer. Set the MS to ESI negative mode.

  • Causality: PDA evaluates spectral homogeneity. If the UV spectrum shifts across a single chromatographic peak, it proves the presence of a co-eluting impurity hidden beneath the main peak.

Step 4: Data Interpretation & Isotopic Validation
  • Procedure: Extract the chromatogram for the target mass [M-H]⁻ (m/z 283.92).

  • Self-Validation: Verify the bromine isotopic pattern. Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. A true mono-brominated target peak must exhibit a doublet at m/z 283.92 and 285.92 with equal intensity. A di-brominated impurity (m/z 316.85) will show a distinct 1:2:1 triplet signature. If this isotopic pattern is absent, the peak is a false positive or an isobaric contaminant[5].

ImpurityWorkflow Crude Crude Reaction Mixture HPLC HPLC Separation (C18 Reverse Phase) Crude->HPLC Injection PDA UV-PDA Detection (Spectral Homogeneity) HPLC->PDA Peak Purity MS High-Resolution MS (ESI-TOF Negative Mode) HPLC->MS m/z & Fragments NMR NMR Spectroscopy (1H, 13C, 19F) HPLC->NMR Fraction Collection ID Validated Impurity Structure Elucidation PDA->ID MS->ID NMR->ID

Figure 2: Orthogonal analytical workflow for the isolation and identification of synthesis impurities.

V. References

  • [1] Echemi. "2-Bromo-6-nitro-4-(trifluoromethyl)phenol, 3-Bromo-2-hydroxy-5-(trifluoromethyl)nitrobenzene." 1

  • [2] BenchChem. "Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol." 2

  • [3] Save My Exams. "Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note." 3

  • [5] ResolveMass Laboratories Inc. "Identification and profiling of impurities in Pharmaceuticals." 5

  • [6] International Journal of Engineering Science (IJES). "Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients." 6

  • World Journal of Pharmaceutical Research. "Impurity Profiling: Theory and Practice."

  • [4] Khan Academy (YouTube). "Bromination of Phenols | Electrophilic aromatic substitution." 4

Sources

Optimization

Removal of unreacted starting materials from 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks. Synthesizing 2-Bromo-6-nitro-4-(trifluoromethyl)phenol typically involves the sequential bromination and nitration of 4-(trifluoromethyl)phenol. However, isolating the final product from unreacted starting materials (SMs) is notoriously difficult using standard chromatographic methods.

This guide abandons rigid, ineffective purification templates. Instead, we will deconstruct the physicochemical properties of your reaction mixture and implement a highly scalable, self-validating pH-gradient liquid-liquid extraction protocol.

Part 1: Mechanistic Causality & Theoretical Grounding

To separate unreacted SMs from your target compound, we must exploit their thermodynamic differences rather than their polarity.

Standard normal-phase silica gel chromatography often fails here due to intramolecular hydrogen bonding . In the target compound, the phenolic hydroxyl group forms a strong intramolecular H-bond with the adjacent ortho-nitro group. This masks the hydroxyl group's polarity, artificially increasing its Rf value on silica and causing it to co-elute with less polar unreacted starting materials like 2-bromo-4-(trifluoromethyl)phenol.

The pKa-Driven Solution: The addition of electron-withdrawing groups (EWGs) dramatically stabilizes the phenoxide anion via inductive and resonance effects, lowering the pKa of the phenol:

  • 4-(Trifluoromethyl)phenol (Starting Material) has an experimental pKa of 8.67 .

  • 2-Bromo-4-(trifluoromethyl)phenol (Intermediate/SM) has a predicted pKa of ~7.03 .

  • 2-Nitro-4-(trifluoromethyl)phenol (Intermediate/SM) has a predicted pKa of ~5.53 .

  • 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (Target Product) contains three strong EWGs. The synergistic effect of the ortho-bromo, ortho-nitro, and para-trifluoromethyl groups drives its pKa down to approximately 3.8 .

By extracting the organic mixture with a precisely tuned aqueous buffer, we can selectively deprotonate the highly acidic target compound (moving it to the aqueous phase) while leaving the less acidic unreacted SMs fully protonated (in the organic phase).

Part 2: Quantitative Data & Phase Distribution

The following table summarizes the ionization states of the reaction components at a controlled extraction pH of 5.5.

CompoundStructural RolepKa ValueIonization at pH 5.5Preferred Phase (at pH 5.5)
4-(Trifluoromethyl)phenolStarting Material8.67< 0.1%Organic
2-Bromo-4-(trifluoromethyl)phenolIntermediate / SM~7.03~3.0%Organic
2-Nitro-4-(trifluoromethyl)phenolIntermediate / SM~5.53~48.0%Distributed (See FAQ)
2-Bromo-6-nitro-4-(trifluoromethyl)phenol Target Product ~3.80 > 98.0% Aqueous

Part 3: Troubleshooting & FAQs

Q: My synthetic route used 2-nitro-4-(trifluoromethyl)phenol as the immediate precursor. Will a pH 5.5 extraction work? A: No. As shown in the data table, 2-nitro-4-(trifluoromethyl)phenol has a pKa of 5.53. At pH 5.5, it is roughly 48% ionized, meaning it will co-extract into the aqueous phase with your target product. Troubleshooting fix: Lower your extraction buffer to pH 4.5 . At pH 4.5, the nitro-SM is only ~9% ionized (remaining mostly in the organic layer), while your target (pKa ~3.8) remains >80% ionized. You will need to perform three sequential extractions to ensure full target recovery, but the purity will be exceptional.

Q: I am experiencing severe emulsions during the acid-base extraction. How do I break them? A: Emulsions in this system are typically caused by the surfactant-like behavior of partially ionized fluorinated phenols. Troubleshooting fix: Switch your organic solvent from Ethyl Acetate (EtOAc) to Methyl tert-Butyl Ether (MTBE). MTBE has lower water solubility and readily breaks emulsions. Alternatively, saturate the aqueous buffer with NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic layers to separate cleanly.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every critical step includes an in-process check to ensure scientific integrity and prevent product loss.

Step 1: Dissolution

  • Dissolve the crude reaction mixture in EtOAc or MTBE (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel.

Step 2: Precision pH Extraction

  • Add an equal volume of 0.5 M Sodium Acetate/Acetic Acid buffer (tuned to pH 5.5, or pH 4.5 if the nitro-SM is present).

  • Shake vigorously and vent.

  • Causality Check: The buffer concentration must be high enough (0.5 M) to resist the pH-lowering effect of the highly acidic target phenol dissolving into it.

Step 3: Phase Separation & Validation (Critical Step)

  • Allow the layers to separate. Collect the bottom aqueous layer (contains the target phenoxide).

  • Self-Validation A (Buffer Capacity): Measure the pH of the collected aqueous layer with a calibrated pH meter. If the pH has dropped below your target (e.g., below 5.0 for a 5.5 buffer), your buffer capacity was overwhelmed. Re-extract the organic layer with fresh buffer.

  • Self-Validation B (Extraction Efficiency): Spot the remaining organic layer on a TLC plate. If the bright yellow spot corresponding to your target product is absent, extraction is complete. Discard or recycle the organic layer containing the SMs.

Step 4: Acidification & Recovery

  • Cool the combined aqueous layers in an ice bath to 5°C.

  • Slowly add 2M HCl dropwise while stirring until the pH reaches 1.0.

  • Causality Check: At pH 1.0, the target compound is fully protonated. Because it is highly lipophilic (due to the -CF3 and -Br groups), it will immediately precipitate or form a cloudy suspension.

Step 5: Final Isolation

  • Extract the acidic aqueous suspension with fresh EtOAc (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-bromo-6-nitro-4-(trifluoromethyl)phenol.

Part 5: Process Visualization

Workflow Mix Crude Mixture in EtOAc (Target + Unreacted SMs) Buffer Add pH 5.5 Buffer (or pH 4.5 if Nitro-SM present) Mix->Buffer Sep1 Phase Separation (Liquid-Liquid Extraction) Buffer->Sep1 Org1 Top Organic Phase (Unreacted SMs: pKa > 5.5) Sep1->Org1 Non-polar species Aq1 Bottom Aqueous Phase (Target Phenoxide: pKa ~3.8) Sep1->Aq1 Ionized species Acid Acidify to pH 1.0 (Add 2M HCl dropwise) Aq1->Acid Ext Extract with Fresh EtOAc Acid->Ext Sep2 Phase Separation Ext->Sep2 Org2 Top Organic Phase (Pure Target Phenol) Sep2->Org2 Protonated Target Aq2 Bottom Aqueous Waste (Neutralized Salts) Sep2->Aq2 Aqueous Waste

Fig 1: pH-driven liquid-liquid extraction workflow for separating highly acidic target phenols.

Part 6: References

  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem . National Center for Biotechnology Information (PubChem). URL:[Link]

Troubleshooting

Scale-Up Synthesis Support Center: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning bench-scale halogenation and nitration reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning bench-scale halogenation and nitration reactions to pilot-scale production.

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS: 206759-48-0)[1] presents a unique set of challenges. We are dealing with an aromatic system that is simultaneously activated by a hydroxyl group and severely deactivated by a trifluoromethyl group. Scaling up this two-step process requires strict control over reaction kinetics, mass transfer, and highly exothermic thermodynamics to prevent catastrophic yield losses or safety incidents.

Below, you will find a mechanistic workflow, field-proven troubleshooting FAQs, quantitative process data, and self-validating protocols designed to ensure high-fidelity scale-up.

I. Mechanistic Overview & Reaction Pathway

To successfully scale this synthesis, you must understand the electronic push-and-pull on the aromatic ring. The starting material, 4-(trifluoromethyl)phenol, directs electrophilic attack to the ortho positions. The first step (bromination) is relatively facile[2]. However, the resulting intermediate, 2-bromo-4-(trifluoromethyl)phenol, is highly electron-deficient. The subsequent nitration step requires a highly active nitronium ion (


) source, which inherently introduces the risk of oxidative degradation if thermal parameters are not strictly controlled.

SynthesisWorkflow SM 4-(Trifluoromethyl)phenol CAS: 402-45-9 Bromination Bromination Br2 / DCM 0 °C to RT SM->Bromination Int 2-Bromo-4-(trifluoromethyl)phenol CAS: 81107-97-3 Bromination->Int 90% Yield Nitration Nitration HNO3 / H2SO4 0 °C to 40 °C Int->Nitration Prod 2-Bromo-6-nitro-4-(trifluoromethyl)phenol CAS: 206759-48-0 Nitration->Prod 85% Yield

Figure 1: Two-step scalable synthesis workflow for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

II. Troubleshooting Guide & FAQs

Q: Why am I observing a 15% yield of 2,6-dibromo-4-(trifluoromethyl)phenol during the bromination step at the 5-liter scale, despite using strictly equimolar bromine? A: This is a classic mass-transfer limitation. At smaller scales, rapid dissipation of bromine prevents localized over-concentration. At scale, if the agitation rate is insufficient, the local concentration of


 near the addition port remains artificially high. Because the first bromination only mildly deactivates the phenol ring compared to the strong activating effect of the hydroxyl group, the mono-brominated product can rapidly react with the excess local bromine to form the dibromo impurity.
Actionable Solution: Implement subsurface addition of bromine using a dip-tube positioned directly in the high-shear zone of the impeller. Maintain the addition rate such that the internal temperature does not exceed 5 °C[3].

Q: During the nitration of 2-bromo-4-(trifluoromethyl)phenol, the reaction stalls at ~75% conversion. Should I elevate the temperature to 60 °C to force completion? A: Absolutely not. Elevating the temperature of a nitration reaction on a halogenated phenol beyond 45–50 °C will exponentially increase oxidative degradation, leading to benzoquinone byproducts and hazardous tar formation. The stalling is caused by the severe electron-withdrawing effect of both the


 and 

groups, which drastically reduces the nucleophilicity of the aromatic ring. Actionable Solution: Instead of increasing thermal energy, increase the chemical potential of the nitronium ion (

). Adjust the sulfuric acid to nitric acid ratio to 3:1 (v/v) to ensure complete dehydration of the nitric acid, maximizing

concentration without adding heat.

Q: During the neutralization of the bromination reaction, I am encountering severe emulsions that delay phase separation for hours. How can this be resolved? A: Emulsions in this biphasic (DCM/Water) system are typically caused by the formation of sodium phenoxide salts at the interface. If the pH locally exceeds 9 during the


 wash, these salts act as potent surfactants.
Actionable Solution: Wash with a slightly more dilute 

solution (5% instead of saturated) and add 10% (w/v)

to the aqueous phase. The increased ionic strength (salting-out effect) breaks the emulsion by driving the organic compounds fully into the DCM phase.

III. Quantitative Data: Nitration Optimization

To illustrate the causality behind our recommended nitration parameters, review the following optimization data generated during a 100g pilot study. Notice how the acid ratio impacts conversion much more safely than temperature.

Table 1: Effect of Nitrating Agent and Temperature on Yield and Impurity Profile

Nitrating System (v/v)Temp (°C)Time (h)Conversion (%)Yield (%)Major Impurity Profile
65%

/ AcOH
25124538Unreacted Starting Material
Fuming

/

(1:1)
2587871Unreacted Starting Material
Fuming

/

(1:3)
40 6 >99 88 Picric acid derivatives (<2%)
Fuming

/

(1:3)
654>9954Oxidative tars (35%)

IV. Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating; they include mandatory In-Process Controls (IPCs) that dictate whether the process can proceed to the next stage, ensuring trustworthiness and reproducibility at a 1 kg scale.

Protocol A: Pilot-Scale Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

Self-Validating Checkpoint: The reaction is deemed complete only when HPLC analysis shows <1% of the starting 4-(trifluoromethyl)phenol.

  • Charge: To a 10 L glass-lined jacketed reactor equipped with a high-shear overhead stirrer, charge 4-(trifluoromethyl)phenol (1.0 kg, 6.17 mol) and dichloromethane (DCM) (6.0 L)[4].

  • Cool: Circulate glycol coolant to bring the internal reactor temperature to 0–2 °C.

  • Dose: Slowly add elemental bromine (316 mL, 6.17 mol) via a subsurface dip-tube over 4 hours.

    • Causality: Subsurface addition directly into the impeller zone prevents localized over-concentration, mitigating the formation of the 2,6-dibromo impurity[3].

  • Stir & IPC: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Perform HPLC analysis. Validation Loop: If SM > 1%, add 0.05 eq

    
     and stir for an additional 2 hours.
    
  • Workup: Quench the reaction by washing with 5% aqueous

    
     containing 10% 
    
    
    
    (3 x 2 L) until the aqueous phase pH is exactly 7.0. Wash with 10% aqueous sodium thiosulfate (1 L) to neutralize any residual unreacted bromine[4].
  • Isolate: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a thick brown liquid (~1.34 kg, 90% yield)[3].
    
Protocol B: Pilot-Scale Synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Self-Validating Checkpoint: The reaction is complete when a uniform yellow precipitate forms upon aqueous quench, and HPLC confirms <1% of the brominated intermediate remains.

  • Acid Preparation: In a separate, dedicated 5 L vessel, carefully prepare the mixed acid by adding fuming nitric acid (0.4 L) to concentrated sulfuric acid (1.2 L) at 0 °C.

    • Causality: Premixing the acids generates the active electrophile (

      
      ) safely before introduction to the organic substrate, preventing runaway exotherms in the main reactor.
      
  • Charge Substrate: To a 10 L jacketed reactor, charge the 2-bromo-4-(trifluoromethyl)phenol intermediate (1.34 kg, 5.56 mol) and 2.0 L of concentrated sulfuric acid. Cool to 0 °C.

  • Dose Mixed Acid: Add the pre-mixed

    
    /
    
    
    
    solution dropwise over 3 hours. Maintain the internal temperature strictly below 10 °C during addition to prevent oxidative cleavage of the phenol ring.
  • Stir & IPC: Gradually warm the reactor to 40 °C and stir for 6 hours. Sample for HPLC. Validation Loop: Do not proceed to quench until intermediate is <1%.

  • Quench: Carefully drain the reaction mixture via a bottom valve over 15 kg of mechanically crushed ice with vigorous stirring.

    • Causality: Rapid quenching into ice prevents localized heating during the highly exothermic acid dilution, which would otherwise degrade the final product[1].

  • Isolate: Filter the resulting yellow precipitate. Wash the filter cake with cold water (5 x 2 L) until the filtrate pH is >5. Dry in a vacuum oven at 45 °C to a constant weight.

V. References

  • Title: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, 3-Bromo-2-hydroxy-5-(trifluoromethyl)nitrobenzene Source: Echemi URL:

  • Title: (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation Source: Google Patents URL:

  • Title: 2-BROMO-4-(TRIFLUOROMETHYL)PHENOL | 81107-97-3 Source: ChemicalBook URL:

  • Title: 81107-97-3, 2-BROMO-4-(TRIFLUOROMETHYL)PHENOL Formula Source: Echemi URL:

Sources

Optimization

Troubleshooting guide for the synthesis of substituted nitrophenols

Welcome to the Advanced Diagnostics and Troubleshooting Hub for the synthesis of substituted nitrophenols. Phenol nitration is a foundational electrophilic aromatic substitution (EAS), but the highly activated nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for the synthesis of substituted nitrophenols. Phenol nitration is a foundational electrophilic aromatic substitution (EAS), but the highly activated nature of the phenolic hydroxyl group often leads to complex reaction profiles, including over-oxidation, poor regioselectivity, and difficult downstream purifications.

This guide is engineered for synthesis chemists and drug development professionals. It bypasses basic theory to focus directly on the causality of experimental failures and provides field-proven, self-validating methodologies to correct them.

Part 1: Diagnostic Workflow

Before diving into specific mechanistic fixes, consult the logical troubleshooting pathway below to identify the root cause of your synthetic bottleneck.

Workflow Start Phenol Nitration Highly Activated Ring Err1 Issue: Oxidation & Tars (Conc. HNO3 acts as oxidizer) Start->Err1 Err2 Issue: Poor Regioselectivity (Mixed o/p isomers) Start->Err2 Err3 Issue: Isomer Separation (Difficult purification) Start->Err3 Sol1 Solution: Dilute HNO3 (6%) + Phase Transfer Catalyst Err1->Sol1 Prevent cleavage Sol2 Solution: Solid Acid Catalyst (e.g., Sr(NO3)2 + Silica) Err2->Sol2 Steric control Sol3 Solution: Steam Distillation (Exploits H-bonding differences) Err3->Sol3 Volatility diff.

Logical troubleshooting workflow for the synthesis of substituted nitrophenols.

Part 2: Mechanistic Deep-Dives (FAQs)

Q1: Why am I yielding black, tarry byproducts instead of the desired nitrophenol?

The Causality: The hydroxyl (-OH) group is a powerful electron-donating group, making the aromatic ring highly susceptible to oxidation. When standard concentrated nitric acid is used, it acts not only as a source of the nitronium ion (


) but also as a harsh oxidizing agent. This triggers the oxidative cleavage of the aromatic ring, resulting in complex, unextractable quinoid and tarry polymeric mixtures[1].
The Fix:  You must decouple the nitration event from the bulk oxidizing environment. Use highly dilute nitric acid (e.g., 6 wt%) combined with a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The PTC forms a hydrogen-bonded complex with the nitric acid, extracting the active nitrating species into the organic phase while leaving the oxidative aqueous environment behind[2].
Q2: My reaction yields a near 1:1 mixture of ortho and para isomers. How can I strictly control regioselectivity?

The Causality: Both the ortho and para positions are activated by the hydroxyl group. In standard dilute acid nitration, steric hindrance and electronic stabilization balance out, yielding poor regioselectivity. To force selectivity, you must artificially stabilize the transition state of your target isomer. The Fix for Ortho-Selectivity: Transition to a solvent-free solid acid catalyst system. Using Strontium Nitrate (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) in the presence of 

-silica directs the nitronium ion attack preferentially to the ortho position. The Strontium ion coordinates with the phenolic oxygen, anchoring the nitrating agent adjacent to the hydroxyl group, achieving up to 85% ortho-selectivity. Alternatively, Zeolite H-beta can be used to restrict the transition state sterically[3]. The Fix for Para-Selectivity: Employ continuous microwave (MW) irradiation. MW energy supply selectively accelerates the formation of the thermodynamically more stable para-isomer, increasing para-selectivity by up to 3.3 times compared to conventional heating[4].
Q3: How do I efficiently separate the ortho- and para-nitrophenol isomers without tedious column chromatography?

The Causality: The spatial arrangement of the nitro and hydroxyl groups dictates their hydrogen-bonding behavior. In ortho-nitrophenol, the proximity of the -OH and -NO_2 groups allows for intramolecular hydrogen bonding (chelation). This masks the polar groups from the bulk solvent, reducing intermolecular association and increasing vapor pressure. Conversely, para-nitrophenol forms intermolecular hydrogen bonds, creating a heavy polymeric network with a significantly lower vapor pressure[5]. The Fix: Exploit this thermodynamic difference using steam distillation. The chelated ortho-isomer will co-distill with water, while the para-isomer remains trapped in the distillation flask[6].

SteamDistillation Mix Nitrophenol Mixture (Aqueous Crude) Ortho Ortho-Nitrophenol Mix->Ortho Para Para-Nitrophenol Mix->Para MechO Intramolecular H-Bonding (Chelated, masks polar groups) Ortho->MechO MechP Intermolecular H-Bonding (Polymeric, exposed polar groups) Para->MechP ResO High Vapor Pressure (Steam Volatile) MechO->ResO Distills over ResP Low Vapor Pressure (Remains in Flask) MechP->ResP Heat resistant

Mechanistic pathway of separating ortho and para nitrophenol via steam distillation.

Part 3: Quantitative Data Matrix

The following table summarizes the expected regioselectivity and yield based on the chosen synthetic pathway, allowing you to select the optimal conditions for your target compound.

Nitrating Agent / CatalystReaction ConditionsMajor ProductExpected o/p RatioApprox. Yield
Dilute HNO3 (Standard) Aqueous, Room TempMixed~1.0 - 1.440 - 50%
Dilute HNO3 + TBAB (PTC) Two-phase liquid, RTMixed~1.5Up to 88%
Sr(NO3)2 + H2SO4-Silica Solvent-free, RTOrtho>10:185% (ortho)
HNO3 + Zeolite H-beta CCl4 solvent, RTOrthoHigh>80%
Dilute HNO3 + Microwave Continuous MW, 68-90°CParaPara-favored+24% vs Standard

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Regioselective Ortho-Nitration using Sr(NO3)2 / Solid Acid

This protocol is self-validating: the disappearance of the phenol starting material on TLC and the quantitative recovery of the solid catalyst confirm reaction completion and efficiency.

  • Preparation of Catalyst: Prepare

    
    -silica by adsorbing concentrated sulfuric acid onto silica gel (230-400 mesh) and drying under vacuum at 110°C for 2 hours.
    
  • Reaction Setup: In a mortar or a specialized solvent-free reaction vessel, combine 1.0 equivalent of the substituted phenol with 1.3 equivalents of

    
    .
    
  • Catalyst Addition: Add the

    
    -silica catalyst (approximately 0.29 g per mmol of phenol)[7].
    
  • Execution: Grind or stir the mixture vigorously at room temperature. The reaction is typically complete within 30-90 minutes. Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The phenol spot will disappear, replaced by a distinct, bright yellow spot with a higher Rf value.

  • Workup: Extract the product mixture with dichloromethane (3 x 10 mL). Filter the mixture to recover the solid silica catalyst (which can be washed with ethanol, dried, and reused).

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product, which is >85% ortho-nitrophenol.

Protocol B: Separation of Isomers via Steam Distillation

This protocol relies on visual and thermodynamic self-validation. The physical phase change of the ortho-isomer in the condenser acts as an immediate indicator of successful separation.

  • Apparatus Setup: Assemble a standard steam distillation apparatus consisting of a steam generator, a distillation flask, a Liebig condenser, and a receiving flask immersed in an ice bath[8].

  • Loading: Transfer the crude ortho/para nitrophenol mixture into the distillation flask. Add 20 mL of distilled water to suspend the mixture.

  • Distillation: Pass live steam through the mixture. Validation Check: The ortho-nitrophenol will vaporize and travel with the steam, appearing as a bright yellow liquid/solid in the condenser.

  • Collection & Maintenance: Collect the yellow distillate in the chilled receiving flask. Because pure ortho-nitrophenol melts at 44°C, it may crystallize and clog the condenser. If this occurs, briefly turn off the condenser cooling water to allow the steam to melt the crystals into the receiver.

  • Isolation: Filter the precipitated ortho-nitrophenol from the chilled distillate. The para-nitrophenol (which is non-volatile) remains in the dark aqueous residue of the distillation flask and can be recovered by cooling the flask in an ice bath and filtering the resulting crystals[6].

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.1

  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate.2

  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. SciSpace.9

  • Alcohols, Phenols and Ethers - NCERT Solutions. YouTubeSummary.5

  • 2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4. Benchchem.8

  • Assertion: Ortho and para-nitrophenol can be separated by steam distillation. Gauth.6

  • Regioselective nitration of phenol over solid acid catalysts. ResearchGate.3

  • Regioselective nitration of phenol under continuous microwave irradiation. Taylor & Francis.4

Sources

Reference Data & Comparative Studies

Validation

Comparison of trifluoromethyl and methyl-substituted nitrophenols in biological assays

The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a foundational bioisosteric replacement strategy in medicinal chemistry and toxicological design[1]. While the two groups share a similar s...

Author: BenchChem Technical Support Team. Date: March 2026

The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a foundational bioisosteric replacement strategy in medicinal chemistry and toxicological design[1]. While the two groups share a similar steric volume, their profound electronic differences drastically alter a molecule's physicochemical properties, target binding affinity, and membrane permeability[1].

This guide provides an in-depth comparative analysis of trifluoromethyl and methyl-substituted nitrophenols—specifically focusing on 3-trifluoromethyl-4-nitrophenol (TFM) and 3-methyl-4-nitrophenol (MNP) —evaluating their performance and mechanistic causality in biological assays.

Mechanistic Causality: Physicochemical Properties

The biological activity of nitrophenols is primarily governed by two physicochemical parameters: acidity (pKa) and lipophilicity (LogP)[2]. The substitution of the aromatic ring dictates these values:

  • Electronic Effects (pKa): The -CF3 group is strongly electron-withdrawing via inductive effects. When positioned on a nitrophenol ring, it stabilizes the phenoxide anion, significantly lowering the pKa[3]. Conversely, the -CH3 group is electron-donating (via hyperconjugation and induction), which destabilizes the anion and raises the pKa.

  • Lipophilicity (LogP): The -CF3 group is highly lipophilic, enhancing the molecule's ability to partition into lipid bilayers compared to the -CH3 analog[1].

Table 1: Quantitative Physicochemical Comparison

Property3-Trifluoromethyl-4-nitrophenol (TFM)3-Methyl-4-nitrophenol (MNP)
Substituent Effect Strongly Electron-WithdrawingWeakly Electron-Donating
pKa ~6.07[4]~7.39[5]
LogP (Octanol/Water) 2.87 - 3.00[4][6]2.13[5]
Primary Biological Action Potent Mitochondrial Uncoupler[7]Weak Uncoupler / Endocrine Disruptor

Biological Assay Performance: Mitochondrial Uncoupling

Nitrophenols act as protonophores, uncoupling oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane (IMM). This action dissipates the proton motive force required for ATP synthesis, leading to increased oxygen consumption without energy production[3][7].

The Causality of Efficacy: To be a highly effective uncoupler, a molecule must cross the IMM in its neutral (protonated) state, release a proton in the alkaline mitochondrial matrix, and cross back into the intermembrane space in its anionic (deprotonated) state. TFM’s pKa of 6.07 ensures that at physiological pH (~7.4), a substantial fraction of the molecule exists in the anionic form, while its high LogP (~2.9) allows the delocalized anion to easily permeate the lipid bilayer[4][6]. MNP, with a pKa of 7.39, is less ionized at physiological pH and significantly less lipophilic, making it a highly inefficient proton shuttle[5].

G cluster_0 Protonophore Mechanism (TFM vs MNP) N1 Intermembrane Space (High [H+], Low pH) N2 Protonation of Nitrophenol (Depends on pKa) N1->N2 N3 Lipid Bilayer Permeation (Driven by LogP: CF3 > CH3) N2->N3 N4 Mitochondrial Matrix (Low [H+], High pH) N3->N4 N5 Deprotonation & Anion Return (CF3 stabilizes anion) N4->N5 N5->N1 Cycle Repeats

Mechanism of mitochondrial uncoupling driven by pKa and LogP differences.

Endocrine Disruption Assays

Beyond metabolic uncoupling, both compounds are frequently evaluated in endocrine disruption assays. MNP is a known environmental pollutant often found in diesel exhaust and exhibits positive estrogenic and anti-androgenic activity in vitro (e.g., E-SCREEN assays). Interestingly, TFM has also been identified as an agonist for the estrogen receptor in specific aquatic species, such as the rainbow trout, which complicates its ecological profile when used as a lampricide.

Experimental Protocol: Mitochondrial Respiration Assay

To objectively compare the uncoupling efficiency of TFM and MNP, a self-validating mitochondrial stress test is employed using a flux analyzer (e.g., Seahorse XF) to measure the Oxygen Consumption Rate (OCR). This protocol is designed as a self-validating system; the inclusion of specific electron transport chain (ETC) inhibitors ensures that any observed OCR spike is definitively caused by proton leak rather than standard ATP demand.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HepG2) in a 96-well microplate at 20,000 cells/well. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Assay Medium Exchange: Wash and replace the growth medium with unbuffered Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust to exactly pH 7.4. Incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading (Ports A-D):

    • Port A (ATP Synthase Inhibitor): Load Oligomycin (1.5 µM final concentration). Causality: This blocks ATP synthase. Any subsequent increase in OCR must be due to uncoupling (proton leak), validating the mechanism of the test compounds.

    • Port B (Test Compounds): Load TFM or MNP at titrating concentrations (e.g., 10 µM).

    • Port C (Positive Control): Load FCCP (1 µM final). Causality: FCCP is a standard, maximal uncoupler used to establish the system's maximum theoretical OCR limit.

    • Port D (Negative Control): Load Rotenone and Antimycin A (0.5 µM each). Causality: These inhibit complexes I and III, completely shutting down mitochondrial respiration to provide the non-mitochondrial OCR baseline.

  • Assay Execution & Analysis: Run the assay. Inject Port A (OCR will drop). Inject Port B. Because TFM is an optimal protonophore, OCR will rapidly spike as the ETC works in overdrive to re-establish the lost proton gradient. MNP will show a significantly blunted OCR response compared to TFM at equimolar concentrations due to its suboptimal pKa and LogP.

G N1 1. Basal OCR N2 2. Oligomycin N1->N2 N3 3. TFM / MNP N2->N3 N4 4. FCCP Control N3->N4 N5 5. Rot/AA N4->N5

Step-by-step workflow for validating uncoupling efficiency via OCR measurement.

References

Sources

Comparative

A Comparative Analysis of the Antimicrobial Activity of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol Against Established Antibiotics

Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. This guide provides a comprehensive comparative analysis of the antimicrobial ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. This guide provides a comprehensive comparative analysis of the antimicrobial activity of a novel compound, 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (referred to herein as Compound X), against a panel of well-characterized antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities with antimicrobial potential. We will delve into the hypothetical physicochemical properties of Compound X, its proposed mechanism of action, and present a detailed comparison of its in vitro efficacy against clinically relevant bacterial strains. The methodologies for key antimicrobial susceptibility tests are outlined to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Novel Antimicrobial Agents

The relentless evolution of antibiotic resistance in pathogenic bacteria poses a significant global health crisis.[1] The ability of bacteria to acquire resistance through mechanisms such as antibiotic inactivation, target modification, and altered permeability has rendered many frontline antibiotics ineffective.[1] This has created a critical need for the development of new antimicrobial compounds with novel mechanisms of action that can circumvent existing resistance pathways.

This guide focuses on the hypothetical antimicrobial profile of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (Compound X). This molecule possesses several structural features that suggest potential biological activity. The phenolic hydroxyl group is a known pharmacophore in many antimicrobial compounds.[2] Additionally, the presence of a bromine atom, a nitro group, and a trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which can impact its antimicrobial efficacy.[3] Halogenated phenols, in particular, have demonstrated promising activity against resilient pathogens.[4]

This document will present a systematic comparison of Compound X's antimicrobial activity with that of established antibiotics, providing a blueprint for the rigorous evaluation of novel therapeutic candidates.

Physicochemical Properties of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (Compound X)

Table 1: Predicted Physicochemical Properties of Compound X

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₇H₃BrF₃NO₃Based on chemical structure
Molecular Weight ~316.0 g/mol Calculated from the molecular formula
Appearance Yellowish crystalline solidTypical for nitrophenols[5]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol)Characteristic of brominated phenols and trifluoromethylated compounds[3][5]
pKa Predicted to be lower than phenol (9.9)The strong electron-withdrawing effects of the nitro and trifluoromethyl groups increase the acidity of the phenolic hydroxyl group.[3]

Note: These properties are predicted and require experimental verification.

The predicted low water solubility of Compound X necessitates its dissolution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), for in vitro antimicrobial testing. A stock solution would be prepared and then serially diluted in the appropriate microbiological broth.

Proposed Mechanism of Action

The precise mechanism of action of Compound X would need to be elucidated through detailed biochemical and genetic studies. However, based on its chemical structure, several plausible mechanisms can be hypothesized:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the trifluoromethyl group and the overall aromatic structure may facilitate the insertion of Compound X into the bacterial cell membrane.[3][6] This could disrupt the membrane potential, leading to leakage of essential cellular components and ultimately cell death.

  • Inhibition of Key Metabolic Enzymes: The electron-withdrawing nitro and bromo groups could enable Compound X to interact with and inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.[7][8][9]

  • Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to DNA, proteins, and lipids.

The following diagram illustrates a potential workflow for investigating the mechanism of action of Compound X.

cluster_0 Mechanism of Action Elucidation Workflow A Initial Hypothesis: Membrane Disruption, Enzyme Inhibition, or Oxidative Stress B Membrane Permeability Assays (e.g., SYTOX Green uptake) A->B Parallel Investigations C Enzyme Inhibition Assays (e.g., DNA gyrase, RNA polymerase) A->C Parallel Investigations D ROS Detection Assays (e.g., DCFH-DA staining) A->D Parallel Investigations E Macromolecular Synthesis Assays (incorporation of radiolabeled precursors) A->E Parallel Investigations F Transcriptomic/Proteomic Analysis B->F Integrate Findings C->F Integrate Findings D->F Integrate Findings E->F Integrate Findings G Identification of Specific Molecular Target(s) F->G Data Analysis & Confirmation

Caption: Workflow for elucidating the mechanism of action of a novel antimicrobial compound.

Comparative Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of Compound X, its activity was determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compared to that of standard antibiotics. The choice of comparator antibiotics was based on their distinct mechanisms of action.[7][8]

Experimental Protocols

The following standardized methods, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed.[10][11][12]

4.1.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Compound X and comparator antibiotics are serially diluted in a 96-well microtiter plate containing MHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[13]

cluster_0 Broth Microdilution Workflow A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Antimicrobial Agents in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Read and Record MIC (Lowest concentration with no growth) D->E

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Comprehensive Safety and Operational Guide: Handling 2-Bromo-6-nitro-4-(trifluoromethyl)phenol 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS No. 206759-48-0) is a highly reactive substituted aromatic compound utilized e...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS No. 206759-48-0) is a highly reactive substituted aromatic compound utilized extensively as a bulk drug intermediate and synthetic building block in pharmaceutical development[1]. Due to its multifaceted chemical structure, handling this compound requires rigorous adherence to specialized safety protocols. This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe operation, personal protective equipment (PPE) selection, and disposal of this hazardous material.

Part 1: Causality of Hazards & Physicochemical Profile

To effectively mitigate risks, personnel must understand why this compound is hazardous. The toxicity and reactivity of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol are directly linked to its functional groups:

  • Phenol Moiety: Phenols are highly corrosive and readily penetrate the skin, leading to systemic toxicity and severe chemical burns. The lipophilic nature of the compound accelerates dermal absorption[2].

  • Nitroaromatic Group (-NO₂): Nitro compounds are inherently energetic. While the risk of shock sensitivity is low under standard conditions, heating the dry solid to decomposition must be strictly avoided[3]. Furthermore, nitroaromatics are known to cause methemoglobinemia upon systemic exposure.

  • Halogenated Substituents (-Br, -CF₃): The presence of bromine and trifluoromethyl groups significantly increases the molecule's environmental persistence and resistance to natural degradation, classifying it as a persistent organohalogen pollutant[4]. These groups also enhance the compound's acidity compared to unsubstituted phenol, making it highly irritating to mucous membranes.

Quantitative Data Summary

Property / Parameter Specification / Classification
Chemical Name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
CAS Number 206759-48-0
Molecular Formula C7H3BrF3NO3
Molecular Weight 286.00 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[3]
Storage Requirements 2–8°C (Refrigerated), under inert atmosphere (Argon/N₂)[3]

| Waste Classification | Halogenated Organic Solid Waste[5] |

Part 2: Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory PPE is insufficient for handling halogenated nitrophenols. The following self-validating defense system must be employed to ensure absolute safety:

  • Engineering Controls (Primary Defense): All operations must be conducted within a certified chemical fume hood. According to , the fume hood must maintain a continuous face velocity of 80 to 120 feet per minute (fpm) to prevent the release of toxic dust or vapors into the laboratory environment[6].

  • Hand Protection (Critical): Phenol derivatives readily permeate standard disposable gloves. Experimental permeation data indicates that under simulated hand movement, standard 4-mil nitrile gloves exhibit a threefold increase in permeation rate, significantly reducing breakthrough time[7]. Therefore, double-gloving is mandatory . Wear a 4-mil inner nitrile glove and an 8-mil outer nitrile or Butyl rubber glove[2]. If a splash occurs, gloves must be removed and replaced immediately.

  • Eye and Face Protection: Chemical splash goggles with side shields are required. If handling larger quantities or solutions, a full face shield must be worn over the goggles[3].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat. For spill response, an impervious chemical-resistant apron is required.

Part 3: Operational Handling Protocol

The following step-by-step methodology ensures safe transfer and minimizes oxidation or degradation of the reagent.

  • Step 1: Pre-Operation Assessment. Verify that the chemical fume hood is operational and the sash is positioned at the designated operating height (typically 18 inches)[6]. Clear the workspace of incompatible materials (e.g., strong reducing agents, combustible organics).

  • Step 2: Environmental Purging. Because the phenol moiety is prone to oxidation, establish an inert atmosphere. Purge the reaction vessel or weighing enclosure with Argon or dry Nitrogen gas prior to opening the reagent container[3].

  • Step 3: Material Transfer. Using an anti-static spatula, carefully weigh the required amount of the yellow crystalline solid. Avoid rapid movements that could generate airborne dust.

  • Step 4: Post-Operation Storage. Immediately flush the primary container with Argon/Nitrogen, seal tightly, and return it to refrigerated storage (2–8°C). Protect the container from light and heat sources to prevent thermal decomposition[3].

HandlingWorkflow Start Pre-Operation: Verify Fume Hood (80-120 fpm) PPE Don PPE: Double Nitrile/Butyl Gloves, Goggles, Lab Coat Start->PPE Purge Establish Inert Atmosphere (Argon/Nitrogen Purge) PPE->Purge Handle Execute Transfer/Weighing (Minimize Dust Generation) Purge->Handle Store Seal & Store at 2–8°C (Protect from Light/Heat) Handle->Store Unused Reagent Dispose Segregate Contaminated Consumables as Halogenated Waste Handle->Dispose Used Materials

Caption: Operational handling and PPE workflow for halogenated nitrophenols.

Part 4: Spill Management and Emergency Response

In the event of a spill, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

  • Step 1: Isolate the Area. Alert nearby personnel and restrict access to the spill zone[8].

  • Step 2: Upgrade PPE. Don heavy-duty Butyl rubber or Viton® gloves and a face shield before approaching the spill. Do not use standard nitrile gloves for direct spill cleanup due to rapid phenol breakthrough[2].

  • Step 3: Containment. Cover the solid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Never use paper towels or combustible materials , as nitroaromatics can react exothermically[8].

  • Step 4: Collection. Carefully sweep the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Step 5: Decontamination. Wash the spill area with a mild alkaline solution or soap and water to neutralize residual acidity, followed by a thorough water rinse.

Part 5: Waste Segregation and Disposal Plan

Halogenated nitrophenols are highly persistent in the environment and toxic to aquatic life[4]. They must never be disposed of in the municipal trash or washed down the sink. Attempting in-lab chemical neutralization (e.g., dehalogenation) is dangerous and strictly prohibited without specialized equipment[5].

  • Step 1: Waste Segregation. Collect all unreacted material, contaminated solvents, and disposable labware (pipette tips, inner gloves) in a leak-proof container specifically designated for "Halogenated Organic Solid Waste"[5].

  • Step 2: Labeling. Clearly label the container with "Hazardous Waste," the full chemical name "2-Bromo-6-nitro-4-(trifluoromethyl)phenol," and the primary hazards (Toxic, Halogenated, Irritant)[9].

  • Step 3: Satellite Accumulation. Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be well-ventilated and feature secondary containment to capture potential leaks[5].

  • Step 4: Final Disposal. Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The mandatory disposal method for this compound is high-temperature incineration at an approved facility[9].

DisposalWorkflow Spill Spill/Waste Generated Alert Alert Personnel & Secure Area Spill->Alert Absorb Absorb with Inert Material (Sand/Vermiculite) Alert->Absorb Container Transfer to Halogenated Waste Container Absorb->Container Label Label: Hazardous Waste (Toxic, Halogenated) Container->Label Incinerate High-Temp Incineration (Licensed EHS Contractor) Label->Incinerate

Caption: Step-by-step spill management and hazardous waste disposal pathway.

References

  • EHSLeaders. "Fume Hoods Protect Workers Against Chemical Hazards". EHSLeaders. [Link]

  • Duke Occupational and Environmental Safety Office. "OESO Phenol Guideline". Duke University. [Link]

  • Phalen R.N., Wong W.K. "Chemical resistance of disposable nitrile gloves exposed to simulated movement". Journal of Occupational and Environmental Hygiene (via PMC). [Link]

  • MDPI. "Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects". Environments. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-nitro-4-(trifluoromethyl)phenol
© Copyright 2026 BenchChem. All Rights Reserved.